Cdk2-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17N9O2S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[[2,7-diamino-6-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N9O2S/c1-11-2-4-12(5-3-11)16-15(10-21)19(23)29-20(25-16)17(18(22)28-29)27-26-13-6-8-14(9-7-13)32(24,30)31/h2-9H,23H2,1H3,(H2,22,28)(H2,24,30,31) |
InChI Key |
XIEZNUNKXXLJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2C#N)N)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Discovery and Development of a Selective CDK2 Inhibitor
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and gene transcription.[1][2][3][4] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][5][6] Specifically, Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1-S phase transition of the cell cycle.[7][8] Activated by binding to its cyclin partners, primarily Cyclin E and Cyclin A, the CDK2 complex phosphorylates key substrates like the Retinoblastoma protein (Rb), promoting the release of E2F transcription factors and driving the cell into the DNA synthesis (S) phase.[7][8][9]
The therapeutic rationale for targeting CDK2 is compelling. Amplification of the CCNE1 gene, which encodes Cyclin E1, is observed in numerous cancers, including ovarian and breast cancer, and correlates with a poorer prognosis.[1][9] Furthermore, increased Cyclin E1 expression and subsequent CDK2 activation have been identified as a key mechanism of resistance to approved CDK4/6 inhibitors used in treating HR+/HER2- breast cancer.[1][9][10] These factors have spurred the development of potent and selective small-molecule inhibitors of CDK2.
This technical guide details the discovery and preclinical development of a representative selective CDK2 inhibitor, synthesized from publicly available data on compounds such as the tertiary amide inhibitor designated as compound 32 and other advanced preclinical candidates.[1] While the specific designation "Cdk2-IN-12" does not correspond to a publicly disclosed compound, this document will use the principles and data from cutting-edge research to illustrate the comprehensive process from target validation to a preclinical candidate.
Mechanism of Action: Inducing Cell Cycle Arrest
Selective CDK2 inhibitors function as ATP-competitive antagonists. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrates.[11] This inhibition of CDK2's kinase activity blocks the hyperphosphorylation of Rb, keeping it bound to the E2F transcription factor.[12] The result is a halt in the cell cycle at the G1/S checkpoint, preventing cancer cells from replicating their DNA and proliferating.[6][11] In some cellular contexts, this sustained cell cycle arrest can also lead to programmed cell death, or apoptosis.[11]
Caption: Role of CDK2 in G1/S progression and the action of CDK inhibitors.
Discovery and Lead Optimization
The discovery process for a selective CDK2 inhibitor often begins with high-throughput screening of compound libraries or through structure-based drug design starting from known kinase inhibitor scaffolds.[1][6] For the representative compound 32 , the starting point was a series of historical compounds from an ERK2 inhibitor program.[1]
A key challenge in developing CDK2 inhibitors is achieving selectivity, particularly against the highly homologous CDK1 (65% sequence similarity), as well as other cell cycle kinases like CDK4/6 and transcriptional kinases like CDK9.[13] Off-target inhibition can lead to a small therapeutic index and toxicity.[14][15]
Structure-based design was instrumental in optimizing the lead compounds. X-ray crystallography of inhibitors bound to CDK2 revealed opportunities to enhance potency and selectivity.[15] For example, designing molecules to fill the lipophilic DFG-1 pocket and to form specific interactions with CDK2-specific residues in the lower hinge region were successful strategies for achieving selectivity against ERK2 and CDK4.[1] Interaction with Lys89, a residue not conserved in CDK9 (Gly) or CDK4/6 (Thr), proved to be a critical handle for achieving selectivity over these kinases.[15]
Caption: A streamlined workflow for CDK2 inhibitor drug discovery.
Quantitative Data Summary
The following tables summarize the biochemical, cellular, and pharmacokinetic data for representative selective CDK2 inhibitors, primarily based on data for compound 32 and its analogs.[1]
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | CDK2/CycE IC50 (nM) | CDK1/CycA2 IC50 (nM) | Selectivity (CDK1/CDK2) | CDK4/CycD1 (% inh @ 0.1µM) | CDK6/CycD3 (% inh @ 0.1µM) |
|---|---|---|---|---|---|
| Compound 27 | 4.6 | 46 | 10-fold | <20% | <20% |
| Compound 32 | 5.5 | 66 | 12-fold | <20% | <20% |
Data synthesized from reference[1]. Selectivity is calculated as the ratio of IC50 values.
Table 2: Cellular Activity
| Compound | OVISE IC50 (nM) (CDK2-dependent cell line) | SKOV3 IC50 (nM) (CDK4/6-dependent cell line) | Cellular Selectivity (SKOV3/OVISE) |
|---|---|---|---|
| Compound 27 | 120 | >10,000 | >83-fold |
| Compound 32 | 200 | >10,000 | >50-fold |
Data synthesized from reference[1]. OVISE is a CCNE1-amplified ovarian cancer cell line.
Table 3: In Vitro ADME and In Vivo Pharmacokinetics (Mouse)
| Compound | Mouse Liver Microsomal Stability (% rem @ 30min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | IV Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Compound 27 | 58 | 0.9 | 16 | 10 |
| Compound 30 | 71 | 0.4 | 12 | 11 |
| Compound 32 | 46 | 2.5 | 37 | 37 |
Data synthesized from reference[1].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon discovery research.
Biochemical Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Protocol:
-
Recombinant human CDK2/Cyclin E1 enzyme complexes are used.
-
A peptide substrate (e.g., a derivative of Histone H1) and ATP are prepared in kinase reaction buffer.
-
The test compound is serially diluted in DMSO and added to the kinase reaction mixture.
-
The reaction is initiated by adding the enzyme complex and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using mobility-shift microfluidic assays or luminescence-based methods that measure remaining ATP (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.[12]
-
Kinase Selectivity Profiling
-
Objective: To assess the specificity of an inhibitor against a broad panel of kinases.
-
Protocol:
-
The inhibitor (e.g., compound 32 ) is submitted to a commercial service (e.g., Reaction Biology Corporation).[1]
-
The compound is tested at a fixed concentration (e.g., 0.1 µM) against a large panel of active protein kinases (e.g., >230 kinases).[1]
-
The percent inhibition for each kinase is determined.
-
For significant off-target hits (e.g., >70% inhibition), full dose-response curves are generated to determine IC50 values.[1]
-
Cellular Potency Assays (pRb Phosphorylation)
-
Objective: To measure the ability of a compound to inhibit CDK2 activity within a cellular context.
-
Protocol:
-
A CDK2-dependent cell line (e.g., OVISE, with CCNE1 amplification) is seeded in multi-well plates.
-
Cells are treated with a serial dilution of the test compound for a defined period (e.g., 24 hours).
-
Cells are lysed, and total protein is quantified.
-
Phosphorylation of a downstream CDK2 substrate, such as Rb at Ser807/811, is measured via Western Blot or high-content imaging using a phospho-specific antibody.
-
The intensity of the phospho-Rb signal is normalized to total Rb or a housekeeping protein (e.g., GAPDH).
-
IC50 values are determined from the dose-response curve.
-
In Vivo Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
-
Protocol:
-
Male BALB/c mice are used.
-
The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
One cohort of mice receives the compound via intravenous (IV) administration (e.g., 1 mg/kg), and another cohort receives it via oral gavage (PO) (e.g., 5 mg/kg).
-
Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is isolated, and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK parameters such as clearance, half-life, volume of distribution, and oral bioavailability are calculated using software like Phoenix WinNonlin.
-
In Vivo Efficacy (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of the compound in an animal model of cancer.
-
Protocol:
-
A human cancer cell line with CDK2 dependency (e.g., OVCAR3, which has CCNE1 amplification) is implanted subcutaneously into immunocompromised mice (e.g., nude mice).[9]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally once or twice daily at one or more dose levels.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Efficacy is evaluated by metrics such as Tumor Growth Inhibition (TGI). For compound 32 , it demonstrated 112% tumor growth inhibition, indicating tumor regression.[1]
-
Caption: Exploiting non-conserved residues for selective CDK2 inhibition.
Conclusion and Future Outlook
The discovery and development of potent and selective CDK2 inhibitors represent a promising therapeutic strategy, particularly for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors. The journey from an initial hit to a preclinical candidate like compound 32 highlights the power of structure-based drug design in overcoming the significant challenge of kinase selectivity. By carefully designing molecules to interact with non-conserved residues like Lys89, researchers have successfully created compounds with excellent selectivity profiles and robust in vivo efficacy.[1][15]
Several selective CDK2 inhibitors, such as tegtociclib (PF-07104091) and certociclib (BLU-222), are now advancing through clinical trials, both as monotherapies and in combination with CDK4/6 inhibitors.[1][10][15] The data from these trials will be critical in validating CDK2 as a therapeutic target and in defining the patient populations most likely to benefit from this targeted approach. The continued exploration of CDK2 biology and the development of next-generation inhibitors hold the potential to address significant unmet needs in oncology.
References
- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to CDK2 Inhibition
Note to the Reader: Publicly available scientific literature and databases do not contain specific information for a compound designated "Cdk2-IN-12". Therefore, this technical guide focuses on the function, mechanism, and analysis of potent and selective CDK2 inhibitors in general, using well-characterized examples from scientific literature to illustrate key concepts and provide representative data.
Audience: Researchers, scientists, and drug development professionals.
Introduction: CDK2 as a Therapeutic Target
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle.[1] Its activity is essential for the transition from the G1 phase to the S phase, where DNA replication occurs.[2][3] CDK2 forms active complexes with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[2] The CDK2/Cyclin E complex is crucial for initiating the G1/S transition by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3][4] Subsequently, the CDK2/Cyclin A complex is required for progression through the S phase.[2][4][5]
In many types of cancer, the regulation of CDK2 is disrupted, leading to uncontrolled cell proliferation, a hallmark of cancer.[6][7] This dysregulation can occur through various mechanisms, including the overexpression of its activating partner, Cyclin E.[6] Consequently, inhibiting the kinase activity of CDK2 presents a strategic therapeutic approach to halt the proliferation of cancer cells.[4][6] CDK2 inhibitors are a class of small molecules designed to bind to CDK2 and block its phosphorylating activity, thereby inducing cell cycle arrest and, in some cases, apoptosis (programmed cell death).[6]
Core Mechanism of Action
CDK2 inhibitors typically function as ATP-competitive ligands. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate group from ATP to its protein substrates.[6] This blockade of substrate phosphorylation prevents the downstream events necessary for cell cycle progression.
The primary consequence of CDK2 inhibition is the induction of cell cycle arrest at the G1/S checkpoint.[6] By preventing the phosphorylation of Rb, Rb remains in its active, hypophosphorylated state where it binds to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA synthesis, effectively halting the cell's entry into the S phase.[3]
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin complexes in the G1/S phase transition and the point of intervention for a CDK2 inhibitor.
Quantitative Data for Representative CDK2 Inhibitors
The efficacy and selectivity of CDK2 inhibitors are determined through various biochemical and cellular assays. The data below is representative of potent and selective CDK2 inhibitors found in the literature.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) of representative inhibitors against CDK2 and other common kinases, demonstrating their potency and selectivity. Lower values indicate higher potency.
| Compound | CDK2 IC50/Ki (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) |
| Dinaciclib | 1 | 3 | >1000 | 1 | 4 |
| Roscovitine | 700 | 650 | >100,000 | 160 | - |
| PF-06873600 | 0.1 (Ki) | - | 1.2 (Ki) | - | - |
| AZD5438 | 6 | 16 | >10,000 | 69 | 20 |
| PHA-793887 | 8 | >50 | >50 | 5 | >50 |
Data compiled from publicly available sources such as Selleck Chemicals and scientific publications.[8]
Table 2: Cellular Proliferation Inhibition
This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Proliferation EC50 (nM) |
| INX-315 | OVCAR3 | Ovarian (CCNE1 amp) | <100 |
| PF-07104091 | OVCAR3 | Ovarian | 19 |
| Dinaciclib | A2780 | Ovarian | 9 |
| Roscovitine | HCT116 | Colon | 15,000 |
Data compiled from publicly available sources and scientific publications.[8][9]
Key Experimental Protocols
Detailed and standardized protocols are critical for evaluating and comparing CDK2 inhibitors.
Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[10]
Materials:
-
Recombinant CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega, V2971)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, V9101)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Substrate (e.g., Histone H1)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test inhibitor.
-
Add 10 µL of a master mix containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near the Km for ATP).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay
Protocol 2: Western Blot for Phospho-Rb
This protocol is used to assess the pharmacodynamic effect of a CDK2 inhibitor in cells by measuring the phosphorylation status of a key CDK2 substrate, Rb.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the CDK2 inhibitor for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[11] Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.[11]
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensities to determine the ratio of phospho-Rb to total Rb across different treatment conditions. A potent CDK2 inhibitor should show a dose-dependent decrease in this ratio.
In Vivo Evaluation
In vivo studies are essential to evaluate the therapeutic potential of a CDK2 inhibitor in a living organism. These are often performed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Administration of a CDK2 inhibitor is expected to reduce the tumor growth rate compared to a vehicle-treated control group.[11] Key endpoints include measuring tumor volume over time, assessing animal body weight (as an indicator of toxicity), and analyzing biomarkers from tumor tissue at the end of the study (e.g., phospho-Rb levels, Ki-67 for proliferation).[11]
Logical Flow from Inhibition to Therapeutic Effect
Conclusion
CDK2 inhibitors represent a targeted therapeutic strategy for cancers with a dysregulated cell cycle. This guide provides a foundational understanding of their mechanism of action and outlines key experimental protocols for their characterization. The successful development of a CDK2 inhibitor requires rigorous in vitro and in vivo testing to establish its potency, selectivity, and therapeutic window. While the specific compound "this compound" is not documented in public literature, the principles and methods described herein are universally applicable to the research and development of any novel CDK2 inhibitor.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones [imrpress.com]
- 11. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of Cdk2 and Carbonic Anhydrase: A Technical Overview of Cdk2-IN-12
Introduction
This technical guide provides an in-depth analysis of a small molecule inhibitor, herein referred to as Cdk2-IN-12, which has demonstrated dual inhibitory activity against Cyclin-Dependent Kinase 2 (Cdk2) and various isoforms of Carbonic Anhydrase (CA). While the specific designation "this compound" does not correspond to a widely recognized compound in publicly available literature, the data presented aligns with a known dual inhibitor, "Carbonic anhydrase inhibitor 14" (also referred to as Compound 8b).[1][2] This document will therefore focus on the known characteristics of this compound as a representative example of a dual Cdk2/CA inhibitor, providing researchers, scientists, and drug development professionals with a comprehensive resource on its biochemical properties, relevant signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Inhibition Data
The inhibitory potency of this compound against its target enzymes has been quantified through various biochemical assays. The following tables summarize the key inhibition constants (Ki) for different human carbonic anhydrase (hCA) isoforms and the half-maximal inhibitory concentration (IC50) for Cdk2.
Table 1: Carbonic Anhydrase Inhibition Profile of this compound [1][2]
| Target Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 1203 |
| hCA II | 99.7 |
| hCA IX | 9.4 |
| hCA XII | 27.7 |
Table 2: Cdk2 Inhibition Profile of this compound [1][2]
| Target Kinase | Half-Maximal Inhibitory Concentration (IC50) (µM) |
| Cdk2 | 20.3 |
Signaling Pathways
Cdk2 Signaling Pathway
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A. The Cdk2/Cyclin E complex phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the subsequent expression of genes required for DNA replication.
Carbonic Anhydrase and pH Regulation
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to maintaining pH homeostasis in various tissues. In the context of cancer, tumor-associated isoforms like CA IX and CA XII are often overexpressed and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the inhibitory activity of compounds like this compound against Cdk2 and carbonic anhydrases. These protocols are based on standard methodologies in the field.
Cdk2 Kinase Inhibition Assay
A common method to determine the IC50 of a Cdk2 inhibitor is a radiometric filter-binding assay or a fluorescence-based assay.
Objective: To determine the concentration of this compound required to inhibit 50% of Cdk2 kinase activity.
Materials:
-
Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E complex
-
Histone H1 or a specific peptide substrate
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted)
-
Phosphocellulose filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, Cdk2/Cyclin complex, and the substrate.
-
Add serial dilutions of this compound to the reaction mixture in a 96-well plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase is typically measured using a stopped-flow spectrophotometric assay that monitors the hydration of CO₂.
Objective: To determine the inhibition constant (Ki) of this compound against various hCA isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer (e.g., 10 mM HEPES, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., 4-nitrophenol)
-
This compound (serially diluted)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument, one with the buffer containing the hCA enzyme and the pH indicator, and the other with CO₂-saturated water.
-
To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of this compound before mixing.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction (the slope of the absorbance change over time).
-
Calculate the percentage of enzyme activity at each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value from a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).
Conclusion
The compound this compound, represented by the known dual inhibitor "Carbonic anhydrase inhibitor 14," presents an interesting pharmacological profile with the ability to modulate two distinct and important biological targets. Its inhibitory activity against both Cdk2 and tumor-associated carbonic anhydrase isoforms suggests potential applications in oncology, where both cell cycle dysregulation and tumor microenvironment acidification are key hallmarks. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar dual-target inhibitors. Further studies are warranted to explore the cellular effects and in vivo efficacy of such compounds.
References
The Role of Selective CDK2 Inhibition in G1/S Cell Cycle Transition: A Technical Overview
Disclaimer: Information regarding a specific molecule designated "Cdk2-IN-12" is not available in the public domain. This guide will therefore focus on the role of well-characterized, selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors in the G1/S phase transition, using publicly available data from representative compounds to illustrate the core principles, mechanisms, and experimental evaluation methods.
Introduction: CDK2 at the Helm of the G1/S Transition
The cell division cycle is a tightly orchestrated process ensuring the faithful replication and segregation of the genome. The transition from the first gap phase (G1) to the DNA synthesis phase (S) represents a critical commitment point, often referred to as the restriction point. Past this checkpoint, the cell is irreversibly committed to completing the division cycle. Cyclin-Dependent Kinase 2 (CDK2) is a pivotal enzyme that governs this transition.[1][2][3]
In its inactive state, CDK2 is a monomer. Its activation requires binding to regulatory cyclin partners, primarily Cyclin E during the late G1 phase and Cyclin A to progress through the S phase.[1][3] The activity of the Cyclin E/CDK2 complex is the final gatekeeper for entry into S phase. A primary and critical substrate of the Cyclin E/CDK2 complex is the Retinoblastoma protein (pRb).[4][5] Phosphorylation of pRb by CDK2, following initial phosphorylation by Cyclin D/CDK4/6 complexes, causes it to release the E2F transcription factor.[4][6] Once liberated, E2F activates the transcription of a suite of genes essential for DNA replication, thereby propelling the cell into S phase.[4] Given this central role, aberrant CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[2][3]
Mechanism of Action: Selective CDK2 Inhibitors
Selective CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest at the G1/S boundary.[3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK2 enzyme. This prevents the transfer of a phosphate group from ATP to CDK2's substrates.[3]
The primary consequence of CDK2 inhibition is the failure to hyperphosphorylate pRb. As a result, pRb remains bound to and sequesters the E2F transcription factor. The downstream transcriptional program required for DNA synthesis is consequently halted, leading to an accumulation of cells in the G1 phase of the cell cycle.[3][4] This G1 arrest prevents the proliferation of cancer cells that are dependent on the CDK2 pathway.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Cell Cycle Progression: A Technical Guide to the Effects of Roscovitine on Cdk2/Cyclin E and Cdk2/Cyclin A Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily through its association with cyclin E and cyclin A. The Cdk2/cyclin E complex is instrumental in the transition from the G1 to the S phase, while the Cdk2/cyclin A complex is essential for S phase progression and the transition into G2. Dysregulation of these complexes is a hallmark of many cancers, making Cdk2 an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of Roscovitine (Seliciclib, CYC202), a potent and selective inhibitor of Cdk2, and its effects on the Cdk2/cyclin E and Cdk2/cyclin A complexes. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Cdk2 and Its Role in the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin subunits, are the master orchestrators of this process. Cdk2, a serine/threonine kinase, plays a pivotal role in two key checkpoints: the G1/S transition and S phase progression.[1]
-
Cdk2/Cyclin E: The formation and activation of the Cdk2/cyclin E complex in late G1 phase is a point of no return for a cell, committing it to DNA replication.[1] This complex phosphorylates several key substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry.[2][3]
-
Cdk2/Cyclin A: As cells enter S phase, cyclin E is degraded and Cdk2 associates with cyclin A. The Cdk2/cyclin A complex is required for the initiation and elongation stages of DNA replication and also plays a role in the G2/M transition.[4][5]
Given the crucial role of Cdk2 in cell cycle progression and its frequent dysregulation in cancer, the development of small molecule inhibitors targeting Cdk2 has been a major focus of oncology research.
Roscovitine: A Selective Cdk2 Inhibitor
Roscovitine (also known as Seliciclib or CYC202) is a 2,6,9-trisubstituted purine analogue that acts as a competitive inhibitor of the ATP-binding site of several CDKs.[6][7] It exhibits high selectivity for Cdk2, making it a valuable tool for studying the specific roles of this kinase and a promising candidate for cancer therapy.[7]
Quantitative Data: Inhibitory Activity of Roscovitine
The inhibitory potency of Roscovitine against various CDK complexes and other kinases has been extensively characterized. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| CDK Complex | IC50 (µM) | Reference |
| Cdk2/Cyclin E | 0.7 | [6][8] |
| Cdk2/Cyclin A | 0.7 | [6][8] |
| Cdk1 (Cdc2)/Cyclin B | 0.65 | [6][8] |
| Cdk5/p35 | 0.16 - 0.2 | [8][9] |
| Cdk7/Cyclin H | 0.49 | [7] |
| Cdk9/Cyclin T1 | ~0.79 | [7] |
Table 1: Inhibitory Activity of Roscovitine against primary CDK targets.
| Kinase Family | Kinase | IC50 (µM) | Reference |
| CDKs | Cdk4/Cyclin D1 | >100 | [7] |
| Cdk6/Cyclin D3 | >100 | [7] | |
| MAP Kinases | ERK1 | 34 | [6] |
| ERK2 | 14 | [6] |
Table 2: Selectivity profile of Roscovitine against other kinases.
Signaling Pathways and Mechanism of Action
Roscovitine exerts its effects by directly inhibiting the kinase activity of Cdk2/cyclin E and Cdk2/cyclin A, leading to cell cycle arrest and, in many cancer cells, apoptosis.[10][11]
Inhibition of the G1/S Transition
By inhibiting Cdk2/cyclin E, Roscovitine prevents the hyperphosphorylation of pRb.[12] This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for DNA synthesis, leading to a G1 cell cycle arrest.[13]
Disruption of S Phase Progression
Inhibition of Cdk2/cyclin A by Roscovitine disrupts the processes of DNA replication initiation and elongation. This can lead to an accumulation of cells in S phase and the induction of a DNA damage response, ultimately triggering apoptosis.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Roscovitine on Cdk2/cyclin E and Cdk2/cyclin A complexes.
In Vitro Kinase Assay
Objective: To determine the IC50 of Roscovitine for Cdk2/cyclin E and Cdk2/cyclin A.
Materials:
-
Purified recombinant Cdk2/cyclin E and Cdk2/cyclin A complexes.
-
Histone H1 (as a substrate).
-
[γ-³²P]ATP.
-
Roscovitine (dissolved in DMSO).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP).
-
P81 phosphocellulose paper.
-
Phosphoric acid solution.
-
Scintillation counter.
Protocol:
-
Prepare a serial dilution of Roscovitine in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, the CDK complex, and the Histone H1 substrate.
-
Add the desired concentration of Roscovitine or DMSO (vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Roscovitine concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Roscovitine on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
Roscovitine (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[15]
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Roscovitine or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[16]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each Roscovitine concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the Roscovitine concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Roscovitine on cell cycle distribution.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Roscovitine (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Ethanol (for fixation).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Seed cells in a multi-well plate and treat with Roscovitine or DMSO for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.[17]
-
Before analysis, wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[17]
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Western Blot Analysis
Objective: To examine the effect of Roscovitine on the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Roscovitine (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, anti-cyclin D1, anti-cyclin E, anti-cyclin A, anti-β-actin).[12][19][20]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells and treat with Roscovitine or DMSO as described previously.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation levels, normalizing to a loading control like β-actin.
Conclusion
Roscovitine is a well-characterized Cdk2 inhibitor that effectively targets the Cdk2/cyclin E and Cdk2/cyclin A complexes, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the effects of Cdk2 inhibitors. A thorough understanding of the molecular mechanisms underlying Cdk2 inhibition is crucial for the development of novel and effective cancer therapeutics. The continued study of compounds like Roscovitine will undoubtedly pave the way for new strategies to combat diseases driven by cell cycle dysregulation.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the G1/S Transition in Hepatocytes: Involvement of the Cyclin-Dependent Kinase Cdk1 in the DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Cyclin A:Cdk2-associated events at S phase entry [reactome.org]
- 5. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 11. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A unified model for the G1/S cell cycle transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Downstream Signaling Pathways Affected by Cdk2 Inhibition: A Technical Guide
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition.[1] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][3] Cdk2 inhibitors are a class of small molecules designed to block the catalytic activity of Cdk2, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Cdk2 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.
Core Downstream Effects of Cdk2 Inhibition
The primary consequences of Cdk2 inhibition are cell cycle arrest and the induction of apoptosis.[2] These outcomes are orchestrated through the modulation of several key downstream signaling pathways.
G1/S Cell Cycle Arrest
Cdk2, in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle.[1][4] A primary mechanism of Cdk2-mediated cell cycle progression is the phosphorylation and inactivation of the Retinoblastoma protein (pRb).[5][6] Hypophosphorylated pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication.[5]
Upon inhibition of Cdk2, pRb remains in its active, hypophosphorylated state.[7] This leads to the continued sequestration of E2F, resulting in a failure to transcribe S-phase genes and subsequent arrest of the cell cycle at the G1/S checkpoint.[2][5]
Induction of Apoptosis
Inhibition of Cdk2 can trigger programmed cell death, or apoptosis, through multiple mechanisms.[2][8] One key pathway involves the Forkhead box protein O1 (FOXO1) transcription factor.[9][10] In proliferating cells, Cdk2 phosphorylates FOXO1 at Serine-249, leading to its cytoplasmic localization and inhibition of its pro-apoptotic functions.[10][11][12] Inhibition of Cdk2 prevents this phosphorylation, allowing FOXO1 to translocate to the nucleus and activate the transcription of pro-apoptotic genes such as Fas ligand (FasL) and Bim.[9][12]
Furthermore, Cdk2 activity has been shown to be required for the induction of apoptosis in response to various stimuli.[8][13][14] Inhibition of Cdk2 can protect some cell types from apoptosis while promoting it in cancer cells, highlighting the context-dependent role of Cdk2 in cell fate decisions.[8][15]
Modulation of the DNA Damage Response
Cdk2 plays a role in the cellular response to DNA damage.[16][17] It is involved in the activation of the ATR-Chk1 signaling pathway, which is crucial for the intra-S checkpoint.[16] Inhibition or absence of Cdk2 can impair the phosphorylation and activation of Chk1 in response to replication stress.[16] In the context of DNA damage, the inhibition of Cdk2 is a key function of the p53-p21 axis to enforce cell cycle arrest.[4][7]
Quantitative Data on Cdk2 Inhibition
The following table summarizes the effects of Cdk2 inhibition on various cellular processes and protein activities as reported in the literature.
| Parameter | Effect of Cdk2 Inhibition | Cell Line/System | Reference Compound(s) |
| Cell Cycle Progression | G1/S Arrest | Various cancer cell lines | Roscovitine, Olomoucine, CVT-313 |
| pRb Phosphorylation | Decreased | Human tumor cells | p16INK4A, dominant-negative Cdk2 |
| E2F Transcriptional Activity | Decreased | SaOS-2 cells | p16INK4A, dominant-negative Cdk2 |
| Apoptosis | Increased | Thymocytes, various cancer cell lines | Roscovitine, Olomoucine |
| FOXO1 Phosphorylation (S249) | Decreased | Prostate cancer cells | - |
| Chk1 Phosphorylation | Decreased | HCT-116 cells | Genetic ablation of Cdk2 |
| MAPK Signaling (p-p38, p-ERK1/2, p-JNK) | Decreased | Macrophages | Roscovitine |
Experimental Protocols
In Vitro Cdk2 Kinase Assay
Objective: To measure the enzymatic activity of Cdk2 in the presence and absence of an inhibitor.
Materials:
-
Recombinant Cdk2/Cyclin A or E complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., Cdk2-IN-12)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare kinase reactions by combining the kinase buffer, recombinant Cdk2/cyclin complex, and Histone H1.
-
Add the test inhibitor at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into Histone H1 using a phosphorimager.
Western Blot Analysis of pRb Phosphorylation
Objective: To assess the phosphorylation status of Retinoblastoma protein (pRb) in cells treated with a Cdk2 inhibitor.
Materials:
-
Cell line of interest
-
Cdk2 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-pRb (Ser780, Ser807/811), anti-total-pRb, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with the Cdk2 inhibitor or vehicle for the desired time.
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a Cdk2 inhibitor on cell cycle distribution.
Materials:
-
Cell line of interest
-
Cdk2 inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the Cdk2 inhibitor or vehicle for a specified duration (e.g., 24-48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizing the Signaling Pathways
Cdk2 in G1/S Cell Cycle Progression
Caption: Cdk2's central role in the G1/S transition via pRb phosphorylation.
Cdk2 and Apoptosis Regulation via FOXO1
Caption: Cdk2 inhibition promotes apoptosis by activating FOXO1.
Experimental Workflow for Cdk2 Inhibitor Analysis
Caption: A typical workflow for characterizing Cdk2 inhibitors.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK2 and FOXO1: a fork in the road for cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK2-dependent phosphorylation of FOXO1 as an apoptotic response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cyclin-Dependent Kinase Phosphorylation of FOXO1 and Prostate Cancer Cell Growth by a Peptide Derived from FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Genetics Reveals a Specific Requirement for Cdk2 Activity in the DNA Damage Response and Identifies Nbs1 as a Cdk2 Substrate in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk2-IN-12: A Technical Guide for its Application as a Chemical Probe for CDK2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Chemical probes, potent, selective, and well-characterized small molecules, are invaluable tools for dissecting the biological functions of proteins like CDK2 in cellular and in vivo models. This guide provides a comprehensive overview of Cdk2-IN-12, a compound identified as a CDK2 inhibitor, and critically evaluates its utility as a chemical probe.
Biochemical and Cellular Activity of this compound
This compound, also referred to as compound 10b in its primary publication, is a sulfonamide-based, ring-fused pyrazolopyrimidine derivative. Its primary reported activities are against CDK2 and several isoforms of carbonic anhydrase (CA).
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound.
Table 1: Kinase Inhibition Profile of this compound [1]
| Target Kinase | IC50 (μM) |
| CDK2 | 11.6 |
| CDK9 | >12.5 |
Table 2: Carbonic Anhydrase Inhibition Profile of this compound [1][2][3][4][5]
Note: Discrepancies in reported Ki values exist in publicly available data. Researchers should consult the primary literature for definitive values.
| Target Isoform | Ki (nM) - Source A | Ki (nM) - Source B |
| hCA I | 3534 | >10,000 |
| hCA II | 638.4 | 211.2 |
| hCA IX | 44.3 | 67.6 |
| hCA XII | 48.8 | 88.6 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments relevant to the characterization of this compound.
In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibition of CDK2 activity by a small molecule.
Objective: To determine the IC50 value of this compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A or E complex
-
Histone H1 (as substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Radiolabeled ATP ([-32P]ATP) or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for luminescence assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase assay buffer
-
This compound at various concentrations (final DMSO concentration should be kept below 1%)
-
Recombinant CDK2/Cyclin complex
-
Substrate (Histone H1)
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP (mixed with a tracer amount of [γ-32P]ATP for radiometric assays).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: After incubation, add the ATP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity. Measure luminescence using a plate luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the Ki of this compound against various hCA isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (substrate)
-
This compound
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the hCA enzyme with varying concentrations of this compound in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.
-
Measurement: Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates. Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Cellular Proliferation/Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Determine the percentage of cell viability relative to vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and calculate the EC50 value.
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for this compound Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties | MDPI [mdpi.com]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
The Impact of Selective Cdk2 Inhibition on Tumor Cell Proliferation: A Technical Guide to SNS-032
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of selective Cdk2 inhibition on tumor cell proliferation, using the well-characterized inhibitor SNS-032 (also known as BMS-387032) as a primary example. SNS-032 is a potent and selective inhibitor of Cdk2, and also exhibits inhibitory activity against Cdk7 and Cdk9, leading to both cell cycle arrest and transcriptional inhibition.[1][2][3] This dual mechanism of action makes it a compelling compound for cancer research and drug development.
Data Presentation: Anti-proliferative Activity of SNS-032
The anti-proliferative activity of SNS-032 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MCF-7 | Breast Cancer | 184.0 | MTS Assay | [1] |
| MDA-MB-435 | Breast Cancer | 133.6 | MTS Assay | [1] |
| A2780 | Ovarian Cancer | 95 | Cytotoxicity Assay | [4] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 160 | MTS Assay | [5] |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma (GCB) | 510 | MTS Assay | [5] |
| OCI-LY-19 | Diffuse Large B-cell Lymphoma (GCB) | 880 | MTS Assay | [5] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma (ABC) | 260 | MTS Assay | [5] |
| Granta 519 | Mantle Cell Lymphoma | ~50 (after 24h) | Clonogenic Assay | [6] |
Signaling Pathways Modulated by SNS-032
SNS-032 exerts its anti-tumor effects by targeting key signaling pathways involved in cell cycle progression and transcription. As an inhibitor of Cdk2, it directly interferes with the G1/S transition. Furthermore, its inhibition of Cdk7 and Cdk9 leads to the suppression of transcriptional activity, which is crucial for the expression of short-lived anti-apoptotic proteins necessary for cancer cell survival.
Caption: Cdk2-mediated G1/S transition and the inhibitory action of SNS-032.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the impact of SNS-032 on tumor cell proliferation.
Cell Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SNS-032 in culture medium. Add the desired concentrations of SNS-032 to the wells and incubate for the desired time period (e.g., 48 or 72 hours).[1][4]
-
MTS/MTT Addition: Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[7]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[7]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of SNS-032 for a specified duration (e.g., 24 hours).[6]
-
Cell Seeding: After treatment, wash the cells to remove the compound, trypsinize if necessary, and count the viable cells. Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with SNS-032 at the desired concentrations and for the specified time points.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[8][9] Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[8][9]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in cell cycle regulation and apoptosis.
-
Cell Lysis: After treatment with SNS-032, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Rb, total Rb, cleaved PARP, Mcl-1, XIAP, and a loading control like actin or GAPDH) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow
The evaluation of a Cdk2 inhibitor like SNS-032 typically follows a structured workflow, progressing from initial in vitro screening to more complex cellular and in vivo models.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. researchtweet.com [researchtweet.com]
- 10. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Technical Guide
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from G1 to S phase.[1] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics. The discovery of potent and selective CDK2 inhibitors is a key objective in oncology drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of prominent CDK2 inhibitor scaffolds, details common experimental protocols, and visualizes key biological and experimental workflows.
While the specific compound "Cdk2-IN-12" was not identified in publicly available literature, this guide will focus on the well-documented SAR of major classes of CDK2 inhibitors, such as pyrazolo[3,4-d]pyrimidines and 2-arylaminopurines, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Presentation: SAR of CDK2 Inhibitors
The following tables summarize the SAR for two major classes of CDK2 inhibitors, demonstrating how modifications to the core scaffold impact inhibitory potency.
Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2/cyclin A2
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine and serves as a foundational structure for many kinase inhibitors.[1][2] Modifications at various positions have been explored to optimize CDK2 inhibition.
| Compound ID | Scaffold Modification | R Group (Substitution) | CDK2/cyclin A2 IC50 (µM) | Reference |
| 4 | Pyrazolo[3,4-d]pyrimidine | N5-glucose | 1.332 ± 0.071 | [1] |
| 5 | Pyrazolo[3,4-d]pyrimidine | N5-xylose | 2.184 ± 0.113 | [1] |
| 6 | Pyrazolo[3,4-d]pyrimidine | N5-unsubstituted | 3.646 ± 0.203 | [1] |
| 13 | Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine | Thio-monoacetoxy alkyl | 0.081 ± 0.004 | [1] |
| 14 | Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine | Thioglycoside | 0.057 ± 0.003 | [1] |
| 15 | Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine | Thioglycoside | 0.119 ± 0.007 | [1] |
| Sorafenib | (Reference Compound) | - | 0.184 ± 0.01 | [1] |
-
Key Insight: The fusion of a triazole ring to the pyrazolopyrimidine core, creating the pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine scaffold, generally leads to a significant increase in potency. Furthermore, the introduction of thioglycoside moieties (compounds 14 and 15) resulted in the most potent inhibitors in this series.[1][2]
Table 2: SAR of 2-(4'-Sulfamoylanilino)purine Derivatives against CDK2
This series of compounds was designed to achieve high potency for CDK2 while improving selectivity against the closely related CDK1.[3][5][6]
| Compound ID | R Group (at C6 of purine) | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) | Reference |
| 13 | H | 0.25 | 2.0 | 8 | [5] |
| 34 | O-(cyclopentylmethyl) | 0.005 | 0.40 | 80 | [3] |
| 35 | O-(cyclohexylmethyl) | 0.005 | 0.25 | 50 | [3] |
| 70 | Phenyl | 0.015 | 0.45 | 30 | [3] |
| 73 | [1,1'-biphenyl]-3-yl | 0.044 | 86 | ~1955 | [3][5][6] |
-
Key Insight: For the 2-arylaminopurine series, substitution at the C6 position is critical for potency and selectivity. While alkoxy groups like cyclohexylmethyl (compound 35) confer high potency, the introduction of a bulky, lipophilic biphenyl group (compound 73) dramatically increased selectivity for CDK2 over CDK1 by nearly 2000-fold.[3][5][6] This highlights the potential to exploit subtle differences in the ATP-binding pockets of these kinases.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency and selectivity.
CDK2/cyclin A2 In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common method for measuring the direct inhibitory effect of compounds on CDK2 kinase activity.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a widely used commercial kit that measures ADP production, which is directly proportional to kinase activity. A luminescent signal is generated, which is inversely correlated with the kinase activity in the presence of an inhibitor.[1][7]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme system (e.g., Promega V2971)[7]
-
Substrate (e.g., Histone H1 or a specific peptide)[8]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega V9101), containing ADP-Glo™ Reagent and Kinase Detection Reagent[7]
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Add a small volume (e.g., 1 µL) of each compound dilution to the assay plate wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer containing the CDK2/cyclin A2 enzyme and the histone H1 substrate.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[7]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of inhibitor activity.
-
Normalize the data using the high and low controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 (or GI50) value.
-
Mandatory Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Role of CDK2 in the G1/S cell cycle transition.
Workflow for CDK2 Inhibitor SAR Study
Caption: General workflow for a structure-activity relationship study.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Cdk12-IN-12 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It is a key orchestrator of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II).[1][2][3] This activity is particularly important for the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2] Dysregulation of CDK12 activity has been implicated in various cancers, including breast and ovarian cancer, making it a compelling target for therapeutic intervention.[1][2]
CDK12-IN-2 is a potent and selective inhibitor of CDK12. It also exhibits strong inhibitory activity against the closely related CDK13.[1] Its high selectivity against other members of the CDK family makes it a valuable tool for studying the specific functions of CDK12 and CDK13 in cellular processes and for assessing the therapeutic potential of targeting these kinases.[1] These application notes provide a detailed protocol for utilizing CDK12-IN-2 in in vitro kinase assays to determine its inhibitory activity and to characterize the kinetics of CDK12 inhibition.
Mechanism of Action
CDK12-IN-2 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK12/Cyclin K complex, preventing the phosphorylation of its substrates, most notably the Serine 2 residues on the CTD of RNAP II.[1] This inhibition of RNAP II phosphorylation leads to a disruption of transcriptional elongation, particularly affecting the expression of long genes integral to the DNA damage response. By impeding the transcription of these critical genes, CDK12 inhibition can induce synthetic lethality in cancer cells with existing DNA repair defects and may enhance the efficacy of DNA-damaging agents or PARP inhibitors.[4]
Data Presentation
Inhibitory Activity of CDK12-IN-2 against a Panel of Cyclin-Dependent Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CDK12-IN-2 against various CDK/Cyclin complexes. This data highlights the inhibitor's high potency and selectivity for CDK12 and CDK13.
| Kinase Target | IC50 (nM) |
| CDK12/CycK | 52 |
| CDK13/CycK | 10 |
| CDK2/CycA | >10,000 |
| CDK7/CycH | >10,000 |
| CDK8/CycC | >10,000 |
| CDK9/CycT1 | >10,000 |
Data sourced from a study on CDK12 inhibitors.[1]
Signaling Pathway and Experimental Workflow Diagrams
CDK12 Signaling Pathway
The following diagram illustrates the central role of the CDK12/Cyclin K complex in regulating transcriptional elongation and its impact on the DNA damage response pathway.
Caption: CDK12/Cyclin K phosphorylates RNAP II to promote transcriptional elongation of DDR genes.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the key steps for performing an in vitro kinase assay to evaluate the inhibitory potential of CDK12-IN-2.
Caption: Workflow for determining CDK12-IN-2 IC50 using an in vitro kinase assay.
Experimental Protocols
In Vitro Radiometric Kinase Assay for CDK12-IN-2
This protocol is adapted from established methods for CDK12 kinase assays and is suitable for determining the IC50 value of CDK12-IN-2.[5]
Materials:
-
Recombinant active CDK12/Cyclin K complex[5]
-
GST-CTD substrate (containing the 52 heptad repeats of human RNAP II CTD)[5]
-
CDK12-IN-2
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1% (v/v) NP-40, 20 µM β-glycerophosphate, EDTA-free complete protease inhibitor cocktail[5]
-
ATP solution: A mixture of cold ATP and [γ-32P]ATP
-
6x SDS-PAGE loading dye
-
Phosphocellulose paper (e.g., P81) or SDS-PAGE gels
-
Phosphoric acid (1%)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare CDK12-IN-2 Dilutions:
-
Prepare a stock solution of CDK12-IN-2 in DMSO.
-
Perform serial dilutions of CDK12-IN-2 in kinase assay buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Include a "no enzyme" control to measure background signal.
-
-
Initiate the Reaction:
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-32P]ATP) to a final concentration of, for example, 2-25 µM.[5]
-
The total reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15, 30, or 60 minutes), ensuring the reaction is in the linear range.[5]
-
-
Terminate the Reaction:
-
Detection of Substrate Phosphorylation:
-
Method A: SDS-PAGE and Autoradiography
-
Resolve the samples by SDS-PAGE.[5]
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.
-
-
Method B: Phosphocellulose Paper Binding
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Quantify the signal for each CDK12-IN-2 concentration.
-
Subtract the background signal (from the "no enzyme" control).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Non-Radiometric Assay Formats
For high-throughput screening or to avoid the use of radioactivity, several commercial non-radiometric kinase assay kits are available. These assays typically measure ADP production as an indicator of kinase activity.
-
ADP-Glo™ Kinase Assay (Promega): This is a luminescent assay that measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.[7]
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega): This assay can be used to measure inhibitor binding to CDK12 within living cells.[8]
When using these commercial kits, follow the manufacturer's instructions, adapting the concentrations of the kinase, substrate, and CDK12-IN-2 as necessary.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. thesgc.org [thesgc.org]
- 6. In vitro kinase assay [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Measuring Cdk2-IN-12 Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-12 is a potent inhibitor of Cdk2, demonstrating anticancer activity.[1][2][3][4][5] These application notes provide detailed protocols for cell-based assays to determine the potency of this compound, a crucial step in the preclinical evaluation of this and other Cdk2 inhibitors. The following sections describe methods for assessing cell viability, cell proliferation, and direct target engagement.
Data Presentation
The potency of this compound and other representative Cdk2 inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for selecting appropriate concentrations for further studies.
| Compound | Assay Type | Cell Line | Potency (IC50/Ki) | Reference |
| This compound | Enzymatic Assay | N/A | 11.6 µM (IC50) | [1][2][3][4][5] |
| This compound | hCA I Inhibition | N/A | 3534 nM (Ki) | [1][2] |
| This compound | hCA II Inhibition | N/A | 638.4 nM (Ki) | [1][2] |
| This compound | hCA IX Inhibition | N/A | 44.3 nM (Ki) | [1][2] |
| This compound | hCA XII Inhibition | N/A | 48.8 nM (Ki) | [1][2] |
| Flavopiridol | Enzymatic Assay | N/A | 100 nM (IC50 vs Cdk2) | [6] |
| Roscovitine | Enzymatic Assay | N/A | 100 nM (IC50 vs Cdk2) | [6] |
| AT7519 | Enzymatic Assay | N/A | 44 nM (IC50 vs Cdk2) | [6] |
| CCT068127 | Proliferation Assay | HCT116 | 0.5 µM (GI50) | [7] |
| INX-315 | Target Engagement | HEK293 | 2.3 nM (Intracellular IC50) | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each cell line used.
Cell Viability Assay: MTT Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate.
-
Compound Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 value by plotting the luminescent signal against the logarithm of the compound concentration.
Cell Proliferation Assay: BrdU Incorporation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plate
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a dose range of this compound as described in the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate.
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
-
Detection:
-
Wash the wells and add TMB substrate.
-
Incubate until color develops, then add the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the apparent affinity of a test compound for a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line)
-
CDK2-NanoLuc® Fusion Vector and Cyclin E1 Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer
-
This compound
-
White, opaque 96-well or 384-well plates
-
BRET-capable plate reader
Procedure:
-
Transfection: Co-transfect the HEK293 cells with the CDK2-NanoLuc® and Cyclin E1 expression vectors.
-
Cell Seeding: Seed the transfected cells into assay plates.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Prepare the NanoBRET® Tracer solution.
-
Add the test compound and then the tracer to the wells.
-
-
Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50 value, which reflects the target engagement potency.[8]
References
- 1. CDK2 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk2-IN-12 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-proliferative effects of Cdk2-IN-12 using common cell viability assays, such as MTT and CellTiter-Glo.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1] In complex with cyclin E or cyclin A, Cdk2 phosphorylates various substrates, leading to the initiation of DNA replication.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a compelling target for anti-cancer drug development. Cdk2 inhibitors function by blocking the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates, leading to cell cycle arrest and, in some cases, apoptosis.[2]
This compound is a potent inhibitor of Cdk2 with a reported half-maximal inhibitory concentration (IC50) of 11.6 μM.[2][3] This compound serves as a valuable tool for investigating the role of Cdk2 in cell proliferation and for evaluating the therapeutic potential of Cdk2 inhibition. The following protocols detail the use of this compound in two common cell proliferation assays: the MTT assay, which measures metabolic activity, and the CellTiter-Glo assay, which quantifies ATP levels as an indicator of cell viability.
Cdk2 Signaling Pathway
The diagram below illustrates the central role of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes in the G1/S transition of the cell cycle. This compound exerts its effect by directly inhibiting the kinase activity of Cdk2, thereby preventing the phosphorylation of downstream targets like the Retinoblastoma protein (Rb) and ultimately blocking entry into the S phase.
Data Presentation
The anti-proliferative activity of this compound is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%. The results of a dose-response experiment can be summarized in the following tables.
Table 1: Example Dose-Response Data for this compound in an MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Replicate 1) | Absorbance (570 nm) (Replicate 2) | Absorbance (570 nm) (Replicate 3) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 87.3 |
| 5 | 0.852 | 0.879 | 0.866 | 0.866 | 68.1 |
| 10 | 0.645 | 0.661 | 0.653 | 0.653 | 51.4 |
| 20 | 0.412 | 0.428 | 0.420 | 0.420 | 33.0 |
| 50 | 0.201 | 0.215 | 0.208 | 0.208 | 16.4 |
| 100 | 0.105 | 0.112 | 0.109 | 0.109 | 8.6 |
Table 2: Summary of this compound Anti-Proliferative Activity
| Cell Line | Assay Type | IC50 (µM) |
| Example Cancer Cell Line | MTT | ~11.6 |
| Example Cancer Cell Line | CellTiter-Glo | (To be determined) |
Experimental Workflow
The general workflow for assessing the effect of this compound on cell proliferation is outlined below. This workflow is applicable to both MTT and CellTiter-Glo assays, with variations in the final steps for signal detection.
References
Application Notes and Protocols: Western Blot Analysis of pRb and CDK2 Downstream Targets Following Cdk2-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active during the G1 and S phases.[1] Its activity is essential for the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor. Phosphorylation of pRb by the CDK2/Cyclin E complex leads to the release of the E2F transcription factor, allowing the expression of genes necessary for DNA replication and S-phase entry.[2] Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3]
Cdk2-IN-12 is a chemical inhibitor of CDK2. By blocking the ATP-binding site of CDK2, it prevents the phosphorylation of its downstream targets, leading to cell cycle arrest at the G1/S checkpoint and potentially inducing apoptosis.[3] These application notes provide a detailed protocol for utilizing Western blotting to analyze the phosphorylation status of pRb and other downstream targets of CDK2 in response to treatment with this compound.
Signaling Pathway
The CDK2/pRb signaling pathway is a cornerstone of cell cycle regulation. In early G1 phase, pRb is hypophosphorylated and binds to the E2F transcription factor, inhibiting the expression of S-phase genes. As the cell progresses through G1, the activity of the CDK4/6-Cyclin D complex initiates the phosphorylation of pRb. This is followed by the action of the CDK2-Cyclin E complex, which further phosphorylates pRb, leading to its complete inactivation and the release of E2F.[2] this compound directly inhibits the kinase activity of CDK2, thus preventing the hyperphosphorylation of pRb and maintaining the cell in a G1-arrested state.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0.1, 1, 5, 10 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO). Incubate the cells for a specific duration (e.g., 6, 12, 24 hours). A time-course experiment is advised to determine the optimal treatment time.
Protein Lysate Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish. A common RIPA buffer recipe is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 8-12% for pRb and CDK2).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5] Note: For phospho-specific antibodies, BSA is recommended over non-fat milk to reduce background.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH or β-actin).
Data Presentation
The following tables summarize the expected outcomes and recommended reagents for the Western blot analysis.
Table 1: Representative Quantitative Data of this compound Treatment
| Target Protein | Treatment | Fold Change in Phosphorylation (Normalized to Total Protein & Loading Control) |
| pRb (Ser807/811) | Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 0.45 | |
| This compound (5 µM) | 0.15 | |
| FOXO1 (Ser249) | Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 0.60 | |
| This compound (5 µM) | 0.25 | |
| p27 Kip1 (Thr187) | Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 0.55 | |
| This compound (5 µM) | 0.20 |
Note: The data presented in this table is representative and based on the known mechanism of action of CDK2 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and the specific this compound batch.
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Phospho-site | Supplier | Catalog Number | Recommended Dilution |
| pRb | Total | Cell Signaling Technology | #9309 | 1:1000 |
| Ser807/811 | Cell Signaling Technology | #8516 | 1:1000 | |
| CDK2 | Total | Santa Cruz Biotechnology | sc-6248 | 1:1000 |
| FOXO1 | Total | Cell Signaling Technology | #2880 | 1:1000 |
| Ser249 | Abcam | ab131339 | 1:1000 | |
| p27 Kip1 | Total | Cell Signaling Technology | #3686 | 1:1000 |
| Thr187 | Thermo Fisher Scientific | 700023 | 1:500 - 1:1000 | |
| GAPDH | N/A | Cell Signaling Technology | #5174 | 1:1000 |
| β-actin | N/A | Cell Signaling Technology | #4970 | 1:1000 |
Logical Relationships of this compound Action
The inhibitory action of this compound sets off a cascade of events that can be monitored by Western blotting. The primary effect is the direct inhibition of CDK2 kinase activity. This leads to a decrease in the phosphorylation of its direct substrates, such as pRb. The reduced phosphorylation of pRb prevents the release of E2F, thereby blocking the transcription of genes required for S-phase entry and resulting in a G1 cell cycle arrest.
Conclusion
This document provides a comprehensive guide for researchers to effectively utilize Western blotting for the analysis of pRb and other CDK2 downstream targets following treatment with the inhibitor this compound. By following these detailed protocols and utilizing the provided information, researchers can accurately assess the efficacy of this compound in their specific experimental models, contributing to the broader understanding of CDK2 inhibition in cancer therapy and drug development.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. citeab.com [citeab.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of CDK2 substrates in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence of Cdk2-IN-12 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is essential for the initiation of DNA synthesis.[4] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][5] Cdk2-IN-12 is a potent and selective inhibitor of Cdk2. Understanding the cellular effects of this inhibitor is crucial for its development as a potential therapeutic agent. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, providing insights into the mechanism of action of this compound. This document provides a detailed protocol for immunofluorescence staining of cells treated with this compound.
Cdk2 Signaling Pathway
Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell cycle from the G1 to the S phase.[2][4] A primary target of the Cdk2/Cyclin E complex is the retinoblastoma protein (Rb).[6] Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[6] this compound inhibits the kinase activity of Cdk2, leading to cell cycle arrest at the G1/S checkpoint.[1]
Caption: Cdk2 signaling at the G1/S transition.
Expected Outcomes of this compound Treatment
Treatment of cells with this compound is expected to induce cell cycle arrest, leading to quantifiable changes in the expression and localization of key cell cycle proteins. The following table summarizes the expected outcomes that can be visualized and quantified using immunofluorescence.
| Biomarker | Expected Change after this compound Treatment | Subcellular Localization | Rationale |
| Ki-67 | Decreased expression | Nucleus | Ki-67 is a marker of cell proliferation. Inhibition of Cdk2 leads to cell cycle arrest, reducing the number of proliferating cells. |
| Cyclin E | Accumulation in the nucleus | Nucleus | Cdk2 inhibition can lead to the accumulation of its binding partner, Cyclin E, as the complex may be more stable in an inactive state. The localization may also be altered. |
| Phospho-Rb (Ser807/811) | Decreased intensity | Nucleus | Cdk2 is a primary kinase responsible for Rb phosphorylation. Inhibition of Cdk2 will lead to reduced Rb phosphorylation. |
| Phospho-Nucleolin (Thr641/701) | Decreased intensity | Nucleolus | Nucleolin is a substrate of Cdk2. Inhibition of Cdk2 will lead to reduced phosphorylation of Nucleolin. |
| Gamma-H2AX | Increased foci formation (in some contexts) | Nucleus | While primarily a marker for DNA double-strand breaks, some studies suggest Cdk2 inhibition can induce replication stress, leading to an increase in γH2AX foci. |
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Reagents and Buffers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Experimental Workflow
Caption: Immunofluorescence experimental workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to the cells and incubate for 10-15 minutes at room temperature. The concentration of Triton X-100 may need to be optimized depending on the target protein and its localization.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images using consistent settings for all experimental conditions to allow for quantitative comparison.
-
Data Analysis and Interpretation
Fluorescence intensity and protein localization can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The data should be presented as mean ± standard deviation from multiple independent experiments. Statistical analysis should be performed to determine the significance of the observed changes between control and this compound treated cells. The results will provide valuable insights into the cellular response to Cdk2 inhibition.
References
- 1. Centrosomal Localization of Cyclin E-Cdk2 is Required for Initiation of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
- 4. Anti-Cdk2 antibody (ab235941) | Abcam [abcam.com]
- 5. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk2 Inhibition in Leukemia and Colon Cancer Cell Lines
Note: While specific data for "Cdk2-IN-12" was not found in the reviewed scientific literature, this document provides comprehensive application notes and protocols for the study of Cyclin-dependent kinase 2 (Cdk2) inhibitors in leukemia and colon cancer cell lines, using publicly available data from other well-characterized Cdk2 inhibitors as representative examples.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a common feature in many cancers, including leukemia and colon cancer, making it an attractive target for therapeutic intervention.[3][4] Cdk2 inhibitors are a class of small molecules designed to block the kinase activity of Cdk2, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] These application notes provide an overview of the effects of Cdk2 inhibition in leukemia and colon cancer cell lines and detailed protocols for their experimental evaluation.
Data Presentation: Efficacy of Representative Cdk2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative Cdk2 inhibitors in various leukemia and colon cancer cell lines. This data provides a quantitative measure of the inhibitors' potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia | OCI-AML3 | 0.44 | [7] |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia | MOLM-13 | 0.25 | [7] |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia | MV4-11 | 0.52 | [7] |
| Milciclib | Colorectal Cancer | HCT-116 | 0.275 | [6] |
| Milciclib | Colorectal Cancer | RKO | 0.403 | [6] |
| Butyrolactone I | Colon Cancer | HCT116, LoVo, HT29, Colo 320DM | Effective at 100 µM | [8] |
| AZD5438 (CDK1/2/9 inhibitor) | Colorectal Cancer | Patient-Derived Cell Lines | 0.110 - 1.2 | [1] |
Signaling Pathway and Mechanism of Action
Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S transition and S phase.[2] A primary substrate is the Retinoblastoma protein (Rb).[7] Phosphorylation of Rb by Cdk4/6 and subsequently Cdk2 leads to the release of the E2F transcription factor, which then activates the transcription of genes required for DNA replication.[2] Cdk2 inhibitors function by competing with ATP for the binding site on the Cdk2 enzyme, thereby preventing the phosphorylation of its substrates.[5] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can also induce apoptosis, or programmed cell death.[6][7] In some contexts, Cdk2 inhibition has also been shown to induce cellular senescence, a state of irreversible growth arrest.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a Cdk2 inhibitor in leukemia and colon cancer cell lines.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the inhibitor.
Materials:
-
Leukemia or colon cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cdk2 inhibitor (e.g., Fadraciclib)
-
96-well plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension leukemia cells, plates may need to be pre-coated to promote attachment if desired, though it is not strictly necessary for this assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Cdk2 inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
References
- 1. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors and the Treatment of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk2/cdc2 expression in colon carcinogenesis and effects of cdk2/cdc2 inhibitor in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk2 Inhibition in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] In various malignancies, including breast cancer, dysregulation of Cdk2 activity is a key driver of uncontrolled cell proliferation. This is often due to the overexpression of its activating partner, Cyclin E, or the loss of the tumor suppressor retinoblastoma protein (Rb).[1] Consequently, selective inhibition of Cdk2 presents a promising therapeutic strategy, especially in breast cancers that have developed resistance to Cdk4/6 inhibitors.[1]
These application notes provide a comprehensive overview of the use of a selective Cdk2 inhibitor, referred to herein as Cdk2-IN-12, in breast cancer research. The protocols detailed below are designed to guide researchers in evaluating the efficacy and mechanism of action of Cdk2 inhibitors in relevant breast cancer cell line models.
Data Presentation: In Vitro Efficacy of Selective Cdk2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various selective Cdk2 inhibitors against a panel of human breast cancer cell lines. This data serves as a reference for the expected potency of selective Cdk2 inhibitors in different molecular subtypes of breast cancer.
Table 1: IC50 Values of Cdk2 Inhibitors in Breast Cancer Cell Lines (in µM)
| Cell Line | Molecular Subtype | AZD5438 | Dinaciclib | SNS-032 (BMS-387032) |
| MCF-7 | ER+, PR+, HER2- | 0.2[2] | ~0.011 (median) | Induces apoptosis |
| MDA-MB-231 | Triple-Negative | Not specified | 0.19 | Induces apoptosis |
| MDA-MB-468 | Triple-Negative | Not specified | 0.72 | Not specified |
| T47D | ER+, PR+, HER2- | Not specified | Not specified | Not specified |
| HCC1806 | Triple-Negative | Not specified | Not specified | Not specified |
| BT549 | Triple-Negative | Not specified | Not specified | Not specified |
Note: IC50 values can vary between studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes. Dinaciclib also inhibits Cdk1, Cdk5, and Cdk9.[3] SNS-032 is a potent inhibitor of Cdk2, Cdk7, and Cdk9.[4][5]
Signaling Pathways and Experimental Workflows
Cdk2 Signaling Pathway in G1/S Transition
The following diagram illustrates the central role of the Cyclin E/Cdk2 complex in promoting the transition from the G1 to the S phase of the cell cycle. It highlights key upstream regulators and downstream effectors, providing a visual guide to the mechanism of action of Cdk2 inhibitors.
Caption: Cdk2 signaling pathway at the G1/S checkpoint.
Experimental Workflow for Evaluating this compound
This diagram outlines the typical experimental workflow for characterizing the effects of a Cdk2 inhibitor like this compound on breast cancer cell lines.
Caption: Workflow for Cdk2 inhibitor characterization.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Cdk2 Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the Cdk2 signaling pathway.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk2, anti-Cyclin E, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at desired concentrations and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
After fixation, centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.
References
- 1. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Xenograft Studies of CDK2 Inhibitors
Topic: In Vivo Studies of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors Using Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Note: No specific in vivo xenograft data was found for a compound designated "Cdk2-IN-12" in the provided search results. The following application notes and protocols are based on data from various other CDK2 and CDK12 inhibitors that have been evaluated in preclinical xenograft models.
Introduction to CDK2 Inhibition in Cancer Therapy
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S transition.[1][2] In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation.[1][3] Therefore, inhibiting CDK2 is a promising therapeutic strategy for various malignancies, including breast cancer, ovarian cancer, and melanoma.[1] CDK2 inhibitors can induce cell cycle arrest at the G1/S checkpoint and promote apoptosis in cancer cells.[1] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy and safety of novel CDK2 inhibitors.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize quantitative data from in vivo xenograft studies of various CDK inhibitors.
Table 1: Efficacy of CDK Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| NKT-3964 | Ovarian Cancer | OVCAR3 CDX | 1, 3, 10, 30 mg/kg q.d. (oral) | Significant tumor growth inhibition | [4] |
| NKT-3964 | Gastric Cancer | MKN1 CDX | 1, 3 mg/kg q.d. & intermittent (oral) | Significant tumor growth inhibition | [4] |
| Flavopiridol | Head and Neck Cancer | HN-12 xenografts | 5 mg/kg daily for 5 days (intraperitoneal) | Substantial growth delay | [5] |
| CVT2584 | Leukemia | MYC/BCL-XL AML | Not specified | Significant reduction in leukemic tumor load | [6] |
| ISM9274 (CDK12 Inhibitor) | Multiple | Multiple xenograft models | Not specified | Robust in vivo efficacy | [7] |
| Procaterol (CDK12 Inhibitor) | Gastric Cancer | Patient-derived xenografts | Not specified | Suppressed tumor growth | [8][9] |
| THZ531 (CDK12 Inhibitor) | Gastric Cancer | Xenograft models | Not specified | Substantially inhibited tumor growth | [9] |
Table 2: Safety and Pharmacodynamic Data
| Compound | Xenograft Model | Key Safety/PD Findings | Citation |
| NKT-3964 | OVCAR3 & MKN1 CDX | No obvious body weight loss | [4] |
| CVT2584 | MYC/BCL-XL AML | Reduced MYC Ser-62 phosphorylation in vivo | [6] |
| Dinaciclib | Advanced solid tumors | Reduced Rb phosphorylation at CDK2 phospho-sites in tumor biopsies | [10] |
Experimental Protocols
General Xenograft Model Protocol
This protocol provides a general framework for establishing and utilizing xenograft models to evaluate CDK2 inhibitor efficacy. Specific details should be optimized based on the cell line and inhibitor being studied.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., OVCAR3 for ovarian cancer, MKN1 for gastric cancer) in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium, such as a mixture of media and Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NU/NU, NOD/SCID) of 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the CDK inhibitor formulation. For oral administration, this may be a solution or suspension in a vehicle like 0.5% methylcellulose.
-
Administer the drug and vehicle according to the planned dosing schedule (e.g., once daily (q.d.), twice daily (b.i.d.)). For example, NKT-3964 was administered orally once a day.[4]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Pharmacodynamic Analysis
To confirm target engagement in vivo, tumor samples can be analyzed for biomarkers of CDK2 activity.
-
Sample Collection: Collect tumor tissues at the end of the study.
-
Western Blot Analysis: Prepare protein lysates from the tumor samples. Perform western blotting to detect the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb). A reduction in phosphorylated Rb is indicative of CDK2 inhibition.[10] For instance, treatment with CVT2584 led to reduced phosphorylation of MYC at Ser-62.[6]
Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.
Experimental Workflow for a Xenograft Study
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]
- 4. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel CDK12/13 small molecule inhibitor a preclinical candidate for multiple tumours - ecancer [ecancer.org]
- 8. CDK12 and PAK2 as novel therapeutic targets for human gastric cancer [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2-IN-12 in Animal Models
Introduction:
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-12 is a potent and selective inhibitor of CDK2. These application notes provide detailed protocols for the dosing and administration of this compound in preclinical animal models, based on published studies with the selective CDK2 inhibitor, CVT2584. The provided methodologies and data will guide researchers in designing and executing in vivo efficacy studies.
Data Presentation
Table 1: Dosing and Administration of a Selective CDK2 Inhibitor (CVT2584) in a Mouse Model of Acute Myeloid Leukemia (AML)
| Parameter | Details | Reference |
| Animal Model | MYC/BCL-XL-driven Acute Myeloid Leukemia (AML) in BALB/c mice | [1] |
| Compound | CVT2584 (a selective CDK2 inhibitor) | [1] |
| Dose | 16 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection or continuous delivery via mini-pumps | [1] |
| Vehicle | Not explicitly stated in the provided text. A common vehicle for similar compounds is a solution of DMSO, PEG300, Tween 80, and saline. | |
| Treatment Schedule | Daily | [1] |
| Observed Efficacy | - Delayed disease onset- Moderately but significantly improved survival- Significant decrease in tumor load in the spleen, liver, and bone marrow | [1] |
| Pharmacodynamic Effects | - Reduced phosphorylation of MYC at Ser-62, a CDK2 substrate- Induction of cellular senescence in leukemic cells | [1] |
| Tolerability | Well-tolerated at 16 mg/kg; body weights of treated mice remained relatively stable. | [1] |
Signaling Pathway
The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle, a key pathway targeted by this compound.
Caption: CDK2 signaling pathway at the G1/S transition.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse AML Model
This protocol is adapted from a study utilizing the selective CDK2 inhibitor CVT2584 in a MYC/BCL-XL-driven AML mouse model.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (or other appropriate strain for the tumor model)
-
Model: MYC/BCL-XL-driven Acute Myeloid Leukemia (AML). This model is established by transplanting bone marrow cells transduced with MYC and BCL-XL retroviruses into lethally irradiated recipient mice.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles (27-gauge or smaller for i.p. injection)
-
Osmotic mini-pumps (for continuous delivery)
-
Anesthesia (e.g., isoflurane) for mini-pump implantation
-
Standard animal housing and monitoring equipment
3. Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the number of animals and the target dose (e.g., 16 mg/kg).
-
Dissolve this compound in the vehicle solution. Ensure complete dissolution, which may require gentle warming or sonication.
-
Prepare a fresh dosing solution daily.
4. Administration:
A. Intraperitoneal (i.p.) Injection:
- Accurately weigh each mouse to determine the precise volume of dosing solution to be administered.
- Gently restrain the mouse.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the calculated volume of the this compound solution or vehicle.
- Administer daily.
B. Continuous Delivery via Mini-pumps:
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Surgically implant the pre-filled osmotic mini-pump subcutaneously on the back of the mouse.
- Suture the incision.
- Monitor the animal for recovery from anesthesia and surgery.
- The mini-pump will deliver the compound continuously over a specified period.
5. Monitoring and Endpoints:
-
Monitor animal health daily, including body weight, tumor burden (e.g., by palpation, bioluminescence imaging, or flow cytometry of peripheral blood), and signs of toxicity.
-
At the study endpoint, euthanize the animals and collect tissues (spleen, liver, bone marrow) for analysis of tumor load, pharmacodynamic markers (e.g., phospho-MYC Ser-62), and markers of cellular senescence or apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of a CDK2 inhibitor.
Caption: General workflow for an in vivo study.
References
Application Notes and Protocols: Cdk2-IN-12 and Synthetic Lethality with MYC Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of oncogenes is frequently overexpressed in a wide range of human cancers, driving cellular proliferation and tumor progression. Direct inhibition of MYC has proven to be a challenging therapeutic strategy. An alternative and promising approach is to exploit the concept of synthetic lethality, where the inhibition of a second gene product is lethal only in the context of a specific cancer-driving mutation, such as MYC overexpression.[1][2] Cyclin-dependent kinase 2 (CDK2) has emerged as a key synthetic lethal partner with MYC.[1][2] Cancer cells with high levels of MYC are particularly dependent on CDK2 activity for their survival, and inhibition of CDK2 selectively induces apoptosis in these cells while sparing normal cells.[1][2]
Cdk2-IN-12 is a potent inhibitor of CDK2 with a reported IC50 of 11.6 μM.[3][4] This small molecule also exhibits inhibitory activity against carbonic anhydrase isoforms.[3][4] The demonstrated anticancer activity of this compound makes it a valuable tool for investigating the synthetic lethal relationship between CDK2 inhibition and MYC overexpression.[3]
These application notes provide an overview of the signaling pathways involved, quantitative data from representative studies, and detailed protocols for key experiments to investigate the synthetic lethality of CDK2 inhibition in MYC-overexpressing cancer cells.
Signaling Pathways
The synthetic lethal interaction between CDK2 inhibition and MYC overexpression is understood to be mediated primarily through the p53 tumor suppressor pathway. In cells with high MYC levels, the inhibition of CDK2 leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic target genes, leading to programmed cell death.
Caption: Cdk2-MYC Synthetic Lethality Pathway.
Quantitative Data
The following tables summarize quantitative data from representative studies on CDK2 inhibitors in cancer cell lines with varying MYC expression levels. This data illustrates the selective effect of CDK2 inhibition in MYC-overexpressing cells.
Table 1: Cell Viability (IC50) of a Representative CDK2 Inhibitor
| Cell Line | MYC Status | CDK2 Inhibitor IC50 (µM) |
| IMR32 | MYCN-amplified | 3.0 (Roscovitine)[5] |
| SHEP-21N | MYCN-overexpressing | 7.5 (Roscovitine)[5] |
| SK-N-AS | MYCN single copy | > 50 (Roscovitine) |
| Rat1-Myc | MYC-overexpressing | Sensitive (Purvalanol A) |
| Rat1-Vec | Vector control | Insensitive (Purvalanol A) |
Table 2: Induction of Apoptosis by a Representative CDK2 Inhibitor
| Cell Line | MYC Status | Treatment | % Apoptotic Cells |
| IMR32 | MYCN-amplified | Roscovitine (20 µM) | ~60% |
| SK-N-AS | MYCN single copy | Roscovitine (20 µM) | ~10% |
| Kelly | MYCN-amplified | CDK2 siRNA | Significant increase |
| SK-N-SH | MYCN single copy | CDK2 siRNA | No significant increase |
Experimental Protocols
Here are detailed protocols for key experiments to assess the synthetic lethal effects of this compound on MYC-overexpressing cancer cells.
Experimental Workflow
The general workflow for investigating the synthetic lethality of this compound is as follows:
Caption: Workflow for this compound Synthetic Lethality Studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
MYC-overexpressing and control cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
MYC-overexpressing and control cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of PARP and caspase-3, and the expression of p53, as indicators of apoptosis.
Materials:
-
MYC-overexpressing and control cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control. An increase in the cleaved forms of PARP and caspase-3, and an increase in total p53 levels, are indicative of apoptosis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cdk2-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is essential for the initiation of DNA synthesis. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-12 is a potent and selective inhibitor of Cdk2. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it outlines the underlying Cdk2 signaling pathway and the experimental workflow.
Mechanism of Action of Cdk2 Inhibition
Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and into the S phase. A primary substrate is the Retinoblastoma protein (Rb). Phosphorylation of Rb by the Cyclin D/Cdk4/6 complex, and subsequently by the Cyclin E/Cdk2 complex, leads to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and further cell cycle progression.
Cdk2 inhibitors, such as this compound, function by binding to the ATP-binding pocket of Cdk2, preventing the phosphorylation of its substrates. This inhibition maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a cell cycle arrest at the G1/S boundary. This prevents the cell from replicating its DNA and ultimately inhibits proliferation.
Data Presentation: Efficacy of a Representative Cdk2 Inhibitor
Due to the limited availability of public data for this compound, the following tables summarize the expected quantitative data from a typical experiment using a representative Cdk2 inhibitor to induce cell cycle arrest in a cancer cell line (e.g., MCF-7 breast cancer cells). The data is presented for illustrative purposes and would be generated by treating the cells with varying concentrations of the inhibitor for 24 hours, followed by flow cytometry analysis of PI-stained cells.
Table 1: Cell Cycle Distribution of MCF-7 Cells Treated with a Representative Cdk2 Inhibitor for 24 hours
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| Cdk2 Inhibitor (1 µM) | 65.7 ± 3.5 | 20.1 ± 2.2 | 14.2 ± 1.3 |
| Cdk2 Inhibitor (5 µM) | 78.9 ± 4.2 | 10.5 ± 1.8 | 10.6 ± 1.1 |
| Cdk2 Inhibitor (10 µM) | 85.1 ± 3.8 | 5.3 ± 0.9 | 9.6 ± 0.9 |
Table 2: Dose-Dependent Effect of a Representative Cdk2 Inhibitor on G1 Phase Arrest
| Concentration (µM) | % of Cells in G1 Phase |
| 0 (Vehicle) | 45.2 |
| 1 | 65.7 |
| 5 | 78.9 |
| 10 | 85.1 |
Mandatory Visualizations
Caption: Cdk2 Signaling Pathway in G1/S Transition.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Cell Harvesting and Fixation
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. For each sample, collect at least 10,000 events.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate the cell population to exclude debris and doublets. Model the cell cycle phases (G1, S, and G2/M) to obtain the percentage of cells in each phase.
References
- 1. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Anaphase Catastrophe in Cancer Cells using a Cdk2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of a Cyclin-dependent kinase 2 (Cdk2) inhibitor to induce anaphase catastrophe in cancer cells. Due to the limited availability of specific data for "Cdk2-IN-12," this document utilizes CYC065 (Fadraciclib) as a representative and well-characterized Cdk2/9 inhibitor known to potently induce this phenotype. Anaphase catastrophe is a pro-apoptotic mechanism in cancer cells with supernumerary centrosomes, where inhibition of Cdk2 disrupts centrosome clustering, leading to multipolar cell division and subsequent cell death.[1][2][3][4][5][6][7][8] This makes Cdk2 inhibition a promising therapeutic strategy against aneuploid cancers.
Introduction
Genomic instability is a hallmark of cancer, often leading to an abnormal number of centrosomes (supernumerary centrosomes).[1][6] To survive, these cancer cells cluster their extra centrosomes into two poles during mitosis to ensure bipolar cell division.[1][3] Cyclin-dependent kinase 2 (Cdk2) plays a crucial role in cell cycle regulation and centrosome duplication.[4][9] Inhibition of Cdk2 has been shown to disrupt the clustering of supernumerary centrosomes, forcing the cancer cells into a catastrophic multipolar anaphase.[1][3][5][6][7] This leads to improper chromosome segregation and ultimately triggers apoptosis in the daughter cells.[1][2][3][5][6][7] This process, termed anaphase catastrophe, is a targeted anti-cancer strategy as it preferentially affects cancer cells with amplified centrosomes while largely sparing normal diploid cells.[1][3]
The centrosomal protein CP110, a direct substrate of Cdk2, is a key mediator of anaphase catastrophe.[1][3][9] Inhibition of Cdk2-mediated phosphorylation of CP110 is believed to be central to the disruption of centrosome clustering.[1][3][9] Notably, cancer cells with KRAS mutations often exhibit lower levels of CP110, rendering them particularly sensitive to Cdk2 inhibitors.[2]
This document outlines the use of CYC065 (Fadraciclib), a potent second-generation Cdk2/9 inhibitor, to induce anaphase catastrophe in cancer cell lines.[5][6][7][10][11]
Data Presentation
Table 1: In Vitro IC50 Values of CYC065 (Fadraciclib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| OCI-AML3 | Acute Myeloid Leukemia | 440 ± 10 (72h) | [12] |
| MOLM-13 | Acute Myeloid Leukemia | 250 ± 10 (72h) | [12] |
| MV4-11 | Acute Myeloid Leukemia | 520 ± 10 (72h) | [12] |
| CCNE1-overexpressing USC | Uterine Serous Carcinoma | 124.1 ± 57.8 | [10] |
| CCNE1-low expressing USC | Uterine Serous Carcinoma | 415 ± 117.5 | [10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 60 - 2000 | [11] |
Table 2: Effect of Cdk2 Inhibitors on Anaphase Catastrophe and Apoptosis
| Inhibitor | Cell Line(s) | Concentration | Effect | Reference(s) |
| CYC065 | ED1 (murine lung cancer) | 0.5 µM | 19.3% ± 1.9% multipolar anaphase | [13] |
| CYC065 | Hop62 (human lung cancer) | 0.5 µM | 63.6% ± 4.5% multipolar anaphase | [13] |
| CCT68127 | ED1 (murine lung cancer) | 1 µM | 13.6% ± 3.7% multipolar anaphase | [2] |
| CCT68127 | LKR13 (murine lung cancer) | 1 µM | 10.7% ± 1.0% multipolar anaphase | [2] |
| CCT68127 | A549 (human lung cancer) | 1 µM | 13.7% ± 1.7% multipolar anaphase | [2] |
| CCT68127 | Various lung cancer cells | 2 µM | Up to 42.6% ± 5.5% apoptosis | [14][15] |
Signaling Pathway
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Cdk2 Inhibitor
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, Hop62, OCI-AML3) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Preparation of Cdk2 Inhibitor Stock Solution:
-
Treatment of Cells:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for imaging) at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
Treat the cells with the desired concentrations of CYC065 (e.g., 0.1 µM to 2 µM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol 2: Immunofluorescence Staining for Anaphase Catastrophe
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a 24-well plate and treat with CYC065 or vehicle control as described in Protocol 1. A typical treatment time to observe mitotic events is 24-48 hours.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against α-tubulin (for spindle microtubules) and γ-tubulin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with corresponding Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
DNA Staining and Mounting:
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Microscopy and Quantification:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of mitotic cells.
-
Quantify the percentage of anaphase cells exhibiting multipolar spindles (more than two centrosomal poles). Count at least 100 anaphase cells per condition.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
-
Cell Collection:
-
Treat cells with CYC065 or vehicle control in 6-well plates as described in Protocol 1 for 48-72 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Workflow and Logic
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of multipolar anaphases | - Inhibitor concentration is too low.- Treatment duration is too short.- Cell line is resistant or does not have supernumerary centrosomes. | - Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment (e.g., 12, 24, 48 hours).- Confirm the presence of supernumerary centrosomes in the untreated cell line. |
| High background in immunofluorescence | - Inadequate blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time or use a different blocking agent.- Titrate antibodies to determine the optimal concentration.- Increase the number and duration of wash steps. |
| High percentage of necrotic cells in apoptosis assay | - Inhibitor concentration is too high, causing acute toxicity.- Cells were handled too roughly during collection. | - Use a lower concentration of the inhibitor.- Handle cells gently during trypsinization and centrifugation. |
Conclusion
The induction of anaphase catastrophe through the inhibition of Cdk2 presents a targeted and effective strategy for eliminating cancer cells characterized by aneuploidy and supernumerary centrosomes. The protocols and data presented here, using CYC065 as a representative Cdk2 inhibitor, provide a framework for researchers to investigate this phenomenon in their cancer models. Careful optimization of inhibitor concentration and treatment duration is crucial for achieving a robust induction of anaphase catastrophe while minimizing off-target effects. Further investigation into the interplay between Cdk2, CP110, and other centrosomal proteins will continue to illuminate the intricate mechanisms of this promising anti-cancer approach.
References
- 1. TRIGGERING ANAPHASE CATASTROPHE TO COMBAT ANEUPLOID CANCERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis, and Metastasis in Aneuploid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyclacel.com [cyclacel.com]
- 14. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. selleckchem.com [selleckchem.com]
Application Notes: Live-Cell Imaging of Cdk2-IN-12 Effects on Mitosis
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a crucial serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S transition and S phase progression of the mammalian cell cycle.[1][2] While Cdk1 is the primary driver of mitosis, Cdk2 activity is implicated in the proper timing of mitotic entry, in part by facilitating the activation of the Cdk1/Cyclin B complex.[3][4] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-12 is a potent and selective small molecule inhibitor of Cdk2. These application notes provide a framework for utilizing live-cell imaging to investigate the real-time effects of this compound on mitotic progression.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the active site of Cdk2, preventing the phosphorylation of its downstream substrates. This inhibition is expected to primarily induce a cell cycle arrest at the G1/S boundary. However, due to the role of Cdk2 in priming mitotic entry, inhibition by this compound may also lead to delays or defects in the G2/M transition and subsequent mitotic events. Live-cell imaging is an ideal methodology to dissect these dynamic cellular processes.
Data Presentation
The following tables summarize hypothetical quantitative data from live-cell imaging experiments investigating the effects of this compound on mitotic progression in a human cancer cell line (e.g., HeLa or U2OS) stably expressing H2B-GFP to visualize chromosomes.
Table 1: Effect of this compound on Mitotic Timing
| Treatment | Concentration (µM) | Time from Nuclear Envelope Breakdown (NEBD) to Anaphase Onset (min) | Duration of Metaphase (min) | Mitotic Duration (NEBD to Cytokinesis) (min) |
| Vehicle (DMSO) | - | 35.2 ± 4.5 | 25.8 ± 3.1 | 55.7 ± 6.8 |
| This compound | 1 | 48.9 ± 7.2 | 38.1 ± 5.9 | 72.3 ± 9.4 |
| This compound | 5 | 65.4 ± 9.8 | 52.6 ± 8.3 | 98.5 ± 12.1** |
| This compound | 10 | 88.1 ± 11.3 | 71.9 ± 10.5 | 125.6 ± 15.7*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± standard deviation from n=100 cells per condition. |
Table 2: Quantification of Mitotic Phenotypes Induced by this compound
| Treatment | Concentration (µM) | Normal Mitosis (%) | Mitotic Arrest (%) | Chromosome Missegregation (%) | Cytokinesis Failure (%) |
| Vehicle (DMSO) | - | 95.3 | 2.1 | 1.5 | 1.1 |
| This compound | 1 | 82.4 | 8.9 | 5.3 | 3.4 |
| This compound | 5 | 65.7 | 18.2 | 10.8 | 5.3 |
| This compound | 10 | 48.9 | 29.6 | 15.4 | 6.1 |
| Data are represented as the percentage of the total number of observed mitotic cells (n=200) for each condition. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression Following this compound Treatment
This protocol describes the methodology for observing and quantifying the effects of this compound on the dynamics of mitosis using fluorescence microscopy.
Materials:
-
HeLa or U2OS cells stably expressing a fluorescent chromosomal marker (e.g., H2B-GFP or H2B-mCherry).
-
Glass-bottom imaging dishes or plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
An automated inverted fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.[1]
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding: Seed the fluorescently labeled cells onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells without excessive confluence (e.g., 30-40% confluency). Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare working concentrations of this compound in pre-warmed complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate for at least 30 minutes before starting image acquisition.
-
Image Acquisition:
-
Identify several fields of view containing healthy, asynchronous cells.
-
Set up a time-lapse acquisition sequence. Acquire both transmitted light (e.g., phase-contrast or DIC) and fluorescence images at each time point.
-
A time interval of 3-5 minutes is typically sufficient to capture the key events of mitosis.
-
Acquire images for a total duration of 12-24 hours to observe cells entering and progressing through mitosis.
-
-
Data Analysis:
-
Manually or automatically track individual cells as they enter mitosis (identified by chromosome condensation and nuclear envelope breakdown).
-
Measure the duration of key mitotic stages:
-
Mitotic Duration: Time from nuclear envelope breakdown (NEBD) to the completion of cytokinesis.
-
Time from NEBD to Anaphase Onset: Time from the breakdown of the nuclear envelope to the first signs of sister chromatid separation.
-
Metaphase Duration: Time from the alignment of all chromosomes at the metaphase plate to anaphase onset.
-
-
Score for mitotic phenotypes such as mitotic arrest, chromosome missegregation (lagging chromosomes, anaphase bridges), and cytokinesis failure.
-
Protocol 2: Immunofluorescence Staining for Mitotic Markers
This protocol allows for the visualization of specific mitotic structures and proteins in cells treated with this compound at fixed time points.
Materials:
-
Cells grown on glass coverslips.
-
This compound and vehicle control.
-
Paraformaldehyde (PFA) or Methanol for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 for mitotic cells).
-
Fluorescently labeled secondary antibodies.
-
DAPI for counterstaining DNA.
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound or vehicle for the desired duration.
-
Fixation:
-
For cytoskeleton components: Fix with -20°C methanol for 10 minutes.
-
For most other antigens: Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light. Wash three times with PBS.
-
Counterstaining and Mounting: Incubate with DAPI solution for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
Visualizations
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for live-cell imaging of this compound effects.
References
Troubleshooting & Optimization
Cdk2-IN-12 solubility and stability in DMSO and culture media
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for handling Cdk2-IN-12, focusing on its solubility and stability in common laboratory solvents and culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound to prepare a stock solution?
Most small molecule kinase inhibitors, including those targeting Cdk2, are readily soluble in dimethyl sulfoxide (DMSO).[1] For many compounds, dissolving in an organic solvent like DMSO is necessary before further dilution into aqueous media.[2]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Equilibration: Allow the vial containing the powdered this compound to reach room temperature before opening to prevent moisture absorption.
-
Solvent Addition: Add the required volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[3][4]
-
Dissolution: Vortex the solution for several minutes. If the compound does not fully dissolve, brief sonication or warming the solution in a 37°C water bath can facilitate dissolution.[2]
-
Verification: Ensure the solution is clear and free of any visible precipitate before storage.
Below is a workflow for preparing stock and working solutions.
Caption: General workflow for preparing this compound stock and working solutions.
Q2: What are the recommended storage conditions and stability for this compound?
Proper storage is critical to maintaining the activity of the inhibitor.
-
Powder: Store the lyophilized powder at -20°C for long-term stability, which can extend for several years.[3]
-
Stock Solutions: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] At -20°C, solutions are often stable for at least one month, while storage at -80°C can extend stability to six months or longer.[3][5]
-
Aqueous Solutions: Working solutions prepared in cell culture media are significantly less stable and should be made fresh for each experiment and used within 24 hours.[2]
Table 1: General Storage Recommendations for Cdk2 Inhibitors
| Form | Storage Temperature | Typical Stability |
| Powder | -20°C | 3 years[3] |
| DMSO Stock Solution | -20°C | 1 month[3][5] |
| DMSO Stock Solution | -80°C | 6+ months[3][5] |
| Culture Media Solution | 4°C or 37°C | Prepare fresh; use immediately |
Q3: What is the role of Cdk2 in the cell cycle?
Cdk2 (Cyclin-dependent kinase 2) is a key serine/threonine protein kinase that regulates cell cycle progression, primarily at the G1/S phase transition.[6] In the G1 phase, Cdk4 and Cdk6, in complex with cyclin D, partially phosphorylate the Retinoblastoma (Rb) protein.[7] Subsequently, the Cdk2/cyclin E complex completes the phosphorylation of Rb, leading to the release of the E2F transcription factor, which drives the expression of genes necessary for DNA synthesis and entry into the S phase.[7][8] Aberrant Cdk2 activation is common in many cancers, leading to uncontrolled cell proliferation.[9]
Caption: Cdk2's role in the G1/S transition of the cell cycle.
Troubleshooting Guide
Q4: The compound won't dissolve completely in DMSO. What should I do?
If you observe particulate matter after adding DMSO and vortexing, follow these steps.
Troubleshooting Protocol: Solubility Issues
-
Warm the Solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.[2] For some compounds, warming up to 60°C may be required, but always check the manufacturer's data sheet for heat sensitivity.[3]
-
Sonicate: Place the vial in a bath sonicator for several minutes to break up any clumps of powder.[2]
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. Old or improperly stored DMSO can absorb atmospheric water, which can drastically reduce the solubility of hydrophobic compounds.[3][4]
-
Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Consider preparing a more dilute stock solution.
Caption: Logical workflow for troubleshooting this compound dissolution problems.
Q5: My compound precipitated after I diluted the DMSO stock into my aqueous culture medium. What happened and how can I fix it?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
-
Solution 1: Mix Thoroughly: Immediately after adding the DMSO stock to the media, vortex or pipette the solution vigorously to ensure rapid and even dispersion. This can often prevent localized high concentrations that lead to precipitation.[2]
-
Solution 2: Gentle Warming & Sonication: If a precipitate has already formed, warming the solution to 37°C and sonicating for a few minutes may help redissolve it.[2] Ensure the final solution is clear before adding it to your cells.
-
Solution 3: Reduce Final Concentration: You may be working above the compound's aqueous solubility limit. Try performing a serial dilution to a lower final concentration.
-
Solution 4: Use a Surfactant (for in vivo studies): For animal studies, co-solvents and surfactants like PEG300 or Tween-80 are often used to maintain solubility in aqueous formulations.[10]
Q6: I'm observing toxicity or unexpected effects in my vehicle control cells. What could be the cause?
The vehicle (the solvent used to dissolve the drug, typically DMSO) can have biological effects, especially at higher concentrations.
-
Check DMSO Concentration: The final concentration of DMSO in your culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[2]
-
Biological Effects of DMSO: High concentrations of DMSO (e.g., >1-2%) can inhibit cell proliferation and induce cellular damage.[11] Notably, some studies have shown that DMSO itself can downregulate the expression of Cdk2 and cyclin A, which could confound the results of experiments using a Cdk2 inhibitor.[11]
-
Run Proper Controls: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your experimental groups. This allows you to distinguish the effects of the inhibitor from the effects of the solvent.[2]
References
- 1. Synthetic lethal interaction of CDK inhibition and autophagy inhibition in human solid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cdk2 Inhibitor Concentration for Cell Culture Experiments
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cyclin-Dependent Kinase 2 (Cdk2) inhibitors for cell culture experiments. Cdk2 is a key regulator of cell cycle progression, specifically at the G1/S phase transition, making it a critical target in cancer research and drug development. Proper concentration optimization of Cdk2 inhibitors is crucial for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdk2 inhibitors?
A1: Cdk2 inhibitors function by binding to the ATP-binding site of the Cdk2 enzyme, preventing it from phosphorylating its substrates.[1] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cells.[1] In many cancer cells where Cdk2 is overactive, this can induce apoptosis (programmed cell death).[1]
Q2: How do I determine the optimal concentration of a Cdk2 inhibitor for my cell line?
A2: The optimal concentration is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. It is recommended to test a wide range of concentrations (e.g., from nanomolar to micromolar) to establish a clear dose-response curve.
Q3: What is a typical starting concentration range for a new Cdk2 inhibitor?
A3: Without specific data for "Cdk2-IN-12," we can look at general guidance for kinase inhibitors. A broad starting range for a novel kinase inhibitor in a cell-based assay could be from 10 nM to 10 µM. For some potent and selective inhibitors, the active concentration might be in the low nanomolar range.
Q4: How should I prepare and store Cdk2 inhibitors?
A4: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low inhibitor concentrations. | 1. The inhibitor is highly cytotoxic to the specific cell line. 2. The inhibitor stock solution was not prepared correctly. 3. The cell line is particularly sensitive to DMSO. | 1. Perform a more granular dose-response curve starting from very low concentrations (e.g., picomolar or low nanomolar). 2. Verify the concentration and preparation of the stock solution. 3. Include a DMSO-only control at the same final concentration used for the inhibitor to assess solvent toxicity. |
| No observable effect on cell proliferation or viability. | 1. The inhibitor concentration is too low. 2. The cell line is resistant to Cdk2 inhibition. 3. The inhibitor is inactive or has degraded. 4. The incubation time is too short. | 1. Increase the concentration range in your dose-response experiment. 2. Confirm Cdk2 expression and activity in your cell line. Some cell lines may have compensatory mechanisms.[3] 3. Use a fresh aliquot of the inhibitor or a new batch. 4. Extend the treatment duration (e.g., 48 or 72 hours). |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent inhibitor dosage. 3. Cells are at different growth phases. 4. Passage number of the cell line is too high. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Carefully prepare fresh dilutions of the inhibitor from the stock solution for each experiment. 3. Synchronize the cells before adding the inhibitor. 4. Use cells within a consistent and low passage number range. |
| Precipitation of the inhibitor in the culture medium. | 1. The inhibitor has low solubility in aqueous media. 2. The final concentration of the inhibitor is too high. | 1. Check the solubility data for the specific inhibitor. You may need to use a different solvent or a lower final concentration. 2. Do not exceed the known solubility limit of the compound in your final culture medium. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of a Cdk2 inhibitor.
Materials:
-
Cells of interest
-
Complete culture medium
-
Cdk2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Cdk2 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cdk2 Target Engagement
This protocol is to confirm the inhibition of Cdk2 activity by assessing the phosphorylation of a downstream target, such as Retinoblastoma protein (Rb).
Materials:
-
Cells treated with Cdk2 inhibitor and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cdk2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated Rb to total Rb. A decrease in this ratio indicates Cdk2 inhibition.
Data Presentation
Table 1: Example IC50 Values for a Cdk2 Inhibitor in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Data not available for this compound |
| HCT116 (Colon Cancer) | Data not available for this compound |
| U2OS (Osteosarcoma) | Data not available for this compound |
Note: As specific data for "this compound" is not publicly available, this table serves as a template. Researchers should populate it with their own experimental data.
Visualizations
Caption: Cdk2 signaling pathway and point of inhibition.
Caption: Workflow for determining IC50 using an MTT assay.
References
Technical Support Center: Cdk2-IN-12 Resistance Mechanisms
Welcome to the technical support center for Cdk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals investigating the role of CDK2 in cancer and encountering potential resistance to this chemical probe. Here you will find frequently asked questions and troubleshooting guides to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[1][2][3] It forms complexes with Cyclin E and Cyclin A to phosphorylate key substrates, such as the Retinoblastoma protein (pRb), leading to the activation of E2F transcription factors and subsequent DNA replication.[4] this compound functions by binding to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates.[1] This action blocks cell cycle progression at the G1/S checkpoint and can induce programmed cell death (apoptosis) in cancer cells where CDK2 activity is dysregulated.[1]
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to CDK2 inhibitors can arise from several factors:
-
Low CDK2 Dependence: The cancer cell line may not rely on the CDK2 pathway for proliferation. This can occur if the cells have alternative mechanisms to bypass the G1/S checkpoint, such as alterations in the CDK4/6-Cyclin D pathway or loss of the pRb tumor suppressor.
-
Upregulation of Cyclin E: High levels of Cyclin E, often due to gene amplification (CCNE1), can sometimes be associated with resistance to various therapies.[5] While CCNE1 amplification can also confer sensitivity to CDK2 inhibition, in some contexts, it may contribute to resistance.[6][7][8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.
Q3: My cells initially responded to this compound, but have now become resistant. What are the likely mechanisms of acquired resistance?
Acquired resistance to CDK2 inhibitors is a significant challenge. Based on studies of CDK inhibitors, several mechanisms have been identified:
-
Upregulation of CDK2: Cancer cells can develop resistance by increasing the expression of the CDK2 protein itself, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement.[6][7]
-
Activation of Bypass Pathways: Cells can adapt by upregulating parallel signaling pathways that also promote cell cycle progression. A key mechanism is the activation of the CDK4/6 pathway, which can also phosphorylate pRb and bypass the block on CDK2.[9][10]
-
Selection of Polyploid Cells: Research has shown that treatment with CDK2 inhibitors can lead to the selection and expansion of a subpopulation of pre-existing polyploid cells (cells with multiple sets of chromosomes).[6][7][8] These cells may be less sensitive to cell cycle arrest induced by CDK2 inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound, particularly when resistance is suspected.
Issue 1: Higher than expected IC50 value or complete lack of response in a cell viability assay.
Possible Cause & Troubleshooting Steps
| Possible Cause | Verification Experiment | Expected Outcome if Cause is Confirmed |
| Cell line is not dependent on CDK2. | Western Blot: Analyze baseline protein levels of key cell cycle regulators: CDK2, Cyclin E1, pRb, and CDK4/6. | Low CDK2/Cyclin E1 expression; Absence of pRb; High CDK4/6 expression. |
| Compound instability or inactivity. | Control Experiment: Test this compound on a known sensitive cell line (e.g., OVCAR-3) in parallel. | The sensitive control cell line will show a significant decrease in viability, confirming the compound is active. |
| Drug Efflux. | Co-treatment Assay: Treat cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or PSC833). | The IC50 of this compound will decrease significantly in the presence of the ABC transporter inhibitor. |
Issue 2: Cells develop resistance after an initial period of sensitivity.
Possible Cause & Troubleshooting Steps
| Possible Cause | Verification Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of CDK2 protein. | Western Blot: Compare CDK2 protein levels in parental (sensitive) vs. resistant cell lines. | Resistant cells will show a marked increase in CDK2 protein expression.[6][7] |
| Activation of CDK4/6 bypass pathway. | Western Blot: Analyze levels of phosphorylated pRb (at CDK4/6-specific sites, e.g., Ser780) and Cyclin D1 in parental vs. resistant cells. | Resistant cells will show sustained or increased p-Rb (Ser780) and/or Cyclin D1 levels despite this compound treatment. |
| Selection of a polyploid population. | Cell Cycle Analysis (Flow Cytometry): Stain parental and resistant cells with propidium iodide (PI) and analyze DNA content. | The resistant cell population will show a significant increase in cells with >4N DNA content compared to the parental line.[6][7] |
Visual Guides & Workflows
Signaling Pathways in this compound Action and Resistance
This diagram illustrates the normal function of the CDK2 pathway in promoting S-phase entry and highlights potential mechanisms that cancer cells can use to develop resistance to this compound.
Caption: CDK2 pathway and potential resistance mechanisms to this compound.
Experimental Workflow: Investigating Acquired Resistance
This workflow outlines the key steps to generate and characterize a this compound resistant cell line from a sensitive parental line.
Caption: Workflow for generating and analyzing this compound resistant cells.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12] Viable cells reduce the MTS tetrazolium compound into a colored formazan product.[11]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTS reagent solution (containing PES)[11]
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "medium only" (no cells) wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[11][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[11][12]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[11]
-
Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as CDK2 or phosphorylated pRb.[13][14][15][16]
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes[16]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13][16]
-
Primary antibodies (e.g., anti-CDK2, anti-p-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[14] Determine protein concentration using a BCA or Bradford assay. Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14][16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step (Step 6).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify band intensity using software and normalize to a loading control like β-Actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[17]
Materials:
-
Single-cell suspensions from parental and resistant cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (for fixation)
-
Propidium Iodide (PI) / RNase A staining solution[18]
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1-2 million cells per sample. Wash the cells once with cold PBS.[18]
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[18][19] Fix for at least 2 hours at 4°C (can be stored for weeks).[18]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[18] The RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[18]
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the data and quantify the percentage of cells in G0/G1, S, and G2/M phases based on fluorescence intensity. Look for a sub-G1 peak (indicative of apoptosis) and populations with >4N DNA content (indicative of polyploidy).
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. nanocellect.com [nanocellect.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
Technical Support Center: Minimizing Toxicity of Cdk2-IN-12 in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Cdk2-IN-12 and other CDK2 inhibitors during in vivo studies. While specific in vivo toxicity data for this compound is limited in publicly available literature, this guide incorporates general principles and data from other CDK2 inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the transition from G1 to S phase.[1][2] By inhibiting CDK2, this compound can block the proliferation of cancer cells.[1][2] It has an IC50 of 11.6 μM for CDK2.[1][2] Additionally, this compound has been shown to inhibit carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[1][2]
Q2: What are the common toxicities associated with CDK inhibitors in vivo?
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea.
-
Hematological toxicities: Neutropenia, leukopenia, and anemia.
-
General malaise: Fatigue and anorexia.[3]
-
Organ-specific toxicities: Depending on the inhibitor's off-target effects, toxicities in organs like the liver or kidneys can occur.
Q3: How can I minimize off-target toxicity of this compound?
A3: Minimizing off-target effects is crucial for reducing toxicity. Strategies include:
-
Dose Optimization: Conduct dose-response studies to determine the minimum effective dose with the lowest toxicity.
-
Selective Inhibitors: While this compound is a potent CDK2 inhibitor, understanding its selectivity profile against other kinases is important. Less selective inhibitors are more likely to cause off-target effects.[4]
-
Targeted Delivery: For preclinical models, localized delivery methods (e.g., intratumoral injection) can be considered to reduce systemic exposure, though this is not always feasible.
Q4: What formulation and administration route should I use for this compound in mice?
A4: The optimal formulation and administration route depend on the physicochemical properties of this compound and the experimental design. For in vivo studies with kinase inhibitors, common approaches include:
-
Formulation: A common vehicle for oral administration is a suspension in a solution like 0.5% methylcellulose or a mixture of solvents such as PEG400, Solutol HS 15, and water. For intraperitoneal (IP) injection, a solution in DMSO diluted with saline or corn oil might be appropriate. It is critical to perform solubility and stability tests for your chosen formulation.
-
Administration Route: Oral gavage (PO) and intraperitoneal (IP) injection are common routes for administering small molecule inhibitors in mice. The choice depends on the desired pharmacokinetic profile and the inhibitor's oral bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) or signs of distress in animals | High dose of this compound leading to systemic toxicity. | - Immediately reduce the dose or dosing frequency.- Monitor animals more frequently (daily or twice daily).- Consider a different formulation or administration route to alter the pharmacokinetic profile.- Consult with the institutional animal care and use committee (IACUC). |
| Gastrointestinal issues (diarrhea, poor appetite) | On-target or off-target effects of the inhibitor on the gastrointestinal tract. | - Administer supportive care, such as providing hydration and palatable food.- Consider co-administration with anti-diarrheal agents after consulting with a veterinarian.- Evaluate a lower dose or a different dosing schedule. |
| Abnormal blood work (e.g., neutropenia, elevated liver enzymes) | Hematological or organ-specific toxicity. | - Conduct complete blood counts (CBCs) and serum biochemistry panels at baseline and throughout the study.- If abnormalities are detected, reduce the dose or temporarily halt treatment.- Consider the inhibitor's off-target profile to understand potential organ toxicities. |
| Lack of tumor growth inhibition | - Insufficient dose or bioavailability.- Inappropriate formulation leading to poor absorption.- Tumor model is not dependent on CDK2 signaling. | - Increase the dose in a stepwise manner, closely monitoring for toxicity.- Verify the stability and solubility of your formulation.- Confirm the expression and activity of CDK2 in your tumor model.- Consider pharmacokinetic studies to measure plasma and tumor concentrations of this compound. |
| Precipitation of the compound upon injection | Poor solubility of this compound in the chosen vehicle. | - Prepare fresh formulations for each administration.- Test the solubility of this compound in different vehicles.- Consider using a solubilizing agent (e.g., Tween 80, Solutol HS 15) in your formulation. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / KI | Reference |
| CDK2 | 11.6 μM (IC50) | [1][2] |
| hCA I | 3534 nM (KI) | [1][2] |
| hCA II | 638.4 nM (KI) | [1][2] |
| hCA IX | 44.3 nM (KI) | [1][2] |
| hCA XII | 48.8 nM (KI) | [1][2] |
Note: No in vivo toxicity data for this compound was found in the searched literature.
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of a CDK2 Inhibitor (Example using a surrogate compound)
This is a general guideline and must be adapted for this compound based on its specific properties. A pilot study is highly recommended.
1. Formulation Preparation (Example for Oral Gavage): a. Weigh the required amount of the CDK2 inhibitor (e.g., CVT2584 as a surrogate example) for the desired dose and number of animals. b. Prepare the vehicle solution. A common vehicle is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. c. Suspend the inhibitor in the vehicle by vortexing and/or sonicating until a uniform suspension is achieved. Prepare fresh daily.
2. Animal Dosing: a. Use appropriate animal models (e.g., immunodeficient mice bearing human tumor xenografts). b. For oral gavage, administer the formulation using a proper-sized gavage needle. A typical volume is 100 µL for a 20-25 g mouse. c. For intraperitoneal injection, ensure the compound is well-dissolved to prevent precipitation and inject into the lower abdominal quadrant.
3. Monitoring: a. Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and posture. b. Measure tumor volume with calipers 2-3 times per week. c. At the end of the study, collect blood for CBC and serum biochemistry analysis. d. Collect tumors and major organs for histological analysis to assess for any pathological changes.
Visualizations
Caption: this compound inhibits CDK2, a key kinase in the G1/S cell cycle transition.
Caption: A general workflow for in vivo studies using this compound.
References
Technical Support Center: Addressing Experimental Variability with Cdk2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Cdk2 inhibitors. As there is limited specific information available for a compound designated "Cdk2-IN-12," this guide focuses on general principles and common issues applicable to most Cdk2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdk2 inhibitors?
Cyclin-dependent kinase 2 (Cdk2) is a key enzyme that regulates the transition from the G1 to the S phase of the cell cycle.[1][2] It forms complexes with cyclin E and cyclin A, which activate its kinase function. Activated Cdk2/cyclin complexes phosphorylate various substrate proteins, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[3][4] Most Cdk2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of Cdk2 and prevent the transfer of phosphate to its substrates.[5] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis (programmed cell death).[4]
Q2: I am observing significant variability in the IC50 values for my Cdk2 inhibitor between experiments. What are the potential causes?
Variability in IC50 values is a common issue and can arise from several factors:
-
Assay Conditions: IC50 values are highly dependent on the specific conditions of the assay, including the concentrations of ATP, substrate, and enzyme used.[6][7] Differences in these parameters between experiments or laboratories can lead to different IC50 values.[6]
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in the assay buffer can lead to inconsistent effective concentrations.[8] It is crucial to ensure the inhibitor is fully dissolved and stable under the experimental conditions.
-
Cell Line-Specific Effects: In cell-based assays, differences in cell permeability, expression levels of Cdk2 and its cyclins, and the presence of drug efflux pumps can all influence the apparent potency of an inhibitor.
-
Off-Target Effects: Many kinase inhibitors lack absolute specificity and can inhibit other kinases, which can contribute to the observed phenotype and variability.[9][10]
-
Experimental Technique: Minor variations in experimental procedures, such as incubation times, reagent preparation, and cell passage number, can introduce variability.
Q3: My Cdk2 inhibitor shows high potency in a biochemical assay but is much less effective in a cell-based assay. Why is there a discrepancy?
This is a frequent observation in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Drug Efflux: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump foreign compounds out of the cell, reducing the intracellular concentration of the inhibitor.
-
Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in apparent potency.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing its free concentration available to bind to Cdk2.
-
Metabolism: The inhibitor may be metabolized by the cells into inactive forms.
Q4: How can I validate that the observed cellular phenotype is a direct result of Cdk2 inhibition?
Validating on-target activity is crucial to avoid misinterpretation of results. Here are several approaches:
-
Target Engagement Assays: Techniques like NanoBRET™ can be used to measure the binding of the inhibitor to Cdk2 within intact cells, confirming that it reaches its target.[11]
-
Western Blotting for Downstream Markers: Assess the phosphorylation status of known Cdk2 substrates, such as Rb (at specific Cdk2 sites), p27, and FOXO1.[4][12] A potent Cdk2 inhibitor should lead to a decrease in the phosphorylation of these substrates.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Cdk2 inhibition is expected to cause an arrest in the G1 phase.[13]
-
Rescue Experiments: Overexpression of a drug-resistant Cdk2 mutant should rescue the phenotype caused by the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent Results in Biochemical Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | - Prepare fresh ATP and substrate solutions for each experiment.- Aliquot and store the Cdk2/cyclin enzyme complex at -80°C to avoid repeated freeze-thaw cycles.[14] |
| Inhibitor Precipitation | - Visually inspect the inhibitor solution for any precipitates.- Determine the solubility of the inhibitor in the assay buffer.- Consider using a different solvent or adding a small percentage of a co-solvent like DMSO (ensure final concentration does not affect enzyme activity). |
| Assay Conditions | - Standardize ATP concentration across all experiments, ideally close to the Km value for Cdk2.- Ensure consistent incubation times and temperatures.- Use a validated and optimized protocol for the kinase assay.[15] |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare master mixes of reagents to minimize pipetting variability. |
Problem 2: High Variability in Cell-Based Assays (e.g., Cell Viability, Proliferation)
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination.- Ensure cells are healthy and in the exponential growth phase at the start of the experiment. |
| Inhibitor Degradation | - Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.- Protect the inhibitor from light if it is light-sensitive. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.- Ensure even cell seeding across the plate. |
| Inconsistent Cell Seeding Density | - Use a cell counter to accurately determine cell density before seeding.- Mix the cell suspension thoroughly before plating to ensure a uniform distribution. |
Problem 3: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Lack of Inhibitor Selectivity | - Profile the inhibitor against a panel of other kinases, particularly other CDKs, to determine its selectivity.[16]- Compare the observed phenotype with that of known inhibitors of the suspected off-target kinases. |
| Phenotype is Not Cdk2-dependent | - Use siRNA or shRNA to knock down Cdk2 expression and see if it phenocopies the effect of the inhibitor.- Perform target engagement assays to confirm the inhibitor binds to Cdk2 in cells.[11] |
Quantitative Data Summary
The following table summarizes representative IC50 values for some known Cdk2 inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Cdk2 IC50 (nM) | Cdk1 IC50 (nM) | Cdk4 IC50 (nM) | Cdk9 IC50 (nM) | Reference |
| Flavopiridol | 170 | 30 | 100 | 10 | [17] |
| P276-00 | - | 79 | 63 | 20 | [17] |
| TG02 | 5 | 9 | - | 3 | [17] |
| NU6102 | 5 | 410 | >10000 | 1600 | [18] |
Note: A hyphen (-) indicates that the data was not provided in the cited source.
Experimental Protocols
Biochemical Cdk2 Kinase Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[12][14]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]
-
Dilute recombinant Cdk2/cyclin A2 or Cdk2/cyclin E, substrate (e.g., Histone H1), and ATP in Kinase Buffer to the desired concentrations.[15]
-
Prepare serial dilutions of the Cdk2 inhibitor in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Cdk2 inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72 hours).
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Simplified Cdk2 signaling pathway in G1/S phase transition.
Caption: General experimental workflow for characterizing a Cdk2 inhibitor.
Caption: A logical flowchart for troubleshooting Cdk2 inhibitor experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Stem cell - Wikipedia [en.wikipedia.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Cdk2 Inhibition: A Technical Support Center for Cdk2-IN-12 Studies
For researchers, scientists, and drug development professionals encountering unexpected results in their Cdk2-IN-12 studies, this technical support center offers a comprehensive resource of troubleshooting guides and frequently asked questions. As "this compound" is not a widely documented specific inhibitor, this guide will focus on a well-characterized, potent, and selective Cdk2 inhibitor, K03861, to address common challenges and interpret unforeseen outcomes in Cdk2 inhibition experiments.
K03861 is a Type II inhibitor of Cdk2 that functions by competing with the binding of its activating cyclin partners.[1][2][3] Understanding its mechanism and potential off-target effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with K03861 are inconsistent. What are the possible reasons?
A1: Inconsistent cell viability results can stem from several factors:
-
Cell Line Specificity: The effect of Cdk2 inhibition is highly dependent on the genetic background of the cell line. Cells with a dependency on the Cdk2 pathway will be more sensitive.
-
Compound Solubility and Stability: Ensure K03861 is fully dissolved and stable in your culture medium. Precipitation can lead to variable effective concentrations. The solubility of K03861 is up to 50 mM in DMSO and 100 mM in ethanol.[2] For cell-based assays, it is crucial to use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[1]
-
Assay Duration: The timing of the viability assessment is critical. Short-term assays may not capture the full effect of cell cycle arrest, while long-term assays might be confounded by secondary effects.
-
Off-Target Effects: Although K03861 is a potent Cdk2 inhibitor, it may have off-target activities at higher concentrations, which could contribute to unexpected cytotoxicity.[4][5]
Q2: I am observing an increase in apoptosis in my cell line upon K03861 treatment, but I expected cell cycle arrest. Is this a normal outcome?
A2: Yes, this can be an expected outcome. While Cdk2 is a key regulator of cell cycle progression, its inhibition can have dual effects:
-
Cell Cycle Arrest: The primary mechanism of Cdk2 inhibitors is to induce a G1/S phase cell cycle arrest.[6]
-
Induction of Apoptosis: In some cellular contexts, particularly in tumor cells that are highly dependent on Cdk2 activity for survival, prolonged cell cycle arrest can trigger apoptosis.[7][8][9][10][11] Cdk2 has been shown to be required for MYC-induced apoptosis.[10]
Q3: My western blot results show no change in the total protein levels of Cdk2 after K03861 treatment. Shouldn't the inhibitor decrease the protein level?
A3: K03861 is a kinase inhibitor, not a protein degradation inducer. Its mechanism is to block the enzymatic activity of Cdk2 by competing with cyclin binding.[1][2][3] Therefore, you should not expect a decrease in total Cdk2 protein levels. Instead, you should assess the phosphorylation status of Cdk2 substrates to confirm the inhibitor's efficacy.
Q4: What are the key downstream targets I should probe in a western blot to confirm K03861 activity?
A4: To confirm the inhibitory effect of K03861, you should examine the phosphorylation status of known Cdk2 substrates. Key targets include:
-
Phospho-Rb (Retinoblastoma protein): Cdk2 is involved in the hyperphosphorylation of Rb, which is a critical step for G1/S transition. A decrease in phosphorylated Rb is a good indicator of Cdk2 inhibition.
-
Phospho-p27 (Kip1): Cdk2 can phosphorylate p27, leading to its degradation. Inhibition of Cdk2 may lead to an accumulation of p27.
-
Phospho-Nbs1: Cdk2 phosphorylates Nbs1, a component of the Mre11 complex involved in DNA damage response.[12]
Troubleshooting Guides
Cell Viability Assays
| Observed Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Compound precipitation; uneven cell seeding; edge effects in the plate. | Visually inspect for precipitation. Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile liquid to maintain humidity. |
| No significant effect on cell viability | Cell line is not dependent on Cdk2; insufficient inhibitor concentration or incubation time. | Screen a panel of cell lines with known Cdk2 dependency. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Unexpected increase in viability at low concentrations | Hormesis effect; experimental artifact. | Carefully repeat the experiment with a finer titration of the inhibitor at the low concentration range. Ensure accurate dilutions. |
Western Blotting
| Observed Problem | Possible Cause | Recommended Solution |
| No change in phosphorylation of target proteins | Inactive inhibitor; insufficient inhibitor concentration or treatment time; low basal Cdk2 activity in the chosen cell line. | Confirm the identity and purity of K03861. Perform a dose-response and time-course experiment. Synchronize cells in the G1/S phase to increase basal Cdk2 activity. |
| Antibody for phospho-protein not working | Poor antibody quality; incorrect antibody dilution; improper sample preparation. | Use a validated antibody from a reputable supplier. Optimize antibody dilution. Use phosphatase inhibitors during lysate preparation. |
| Inconsistent loading between lanes | Inaccurate protein quantification; pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Be meticulous with pipetting. Normalize to a loading control like GAPDH or β-actin. |
In Vitro Kinase Assays
| Observed Problem | Possible Cause | Recommended Solution |
| High background signal | Contaminated reagents; non-specific binding of ATP. | Use fresh, high-quality reagents. Include a no-enzyme control to determine background. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration; incorrect buffer conditions. | Titrate the kinase and substrate to find the optimal concentrations. Ensure the kinase buffer composition and pH are appropriate for Cdk2 activity. |
| Inhibitor shows no activity | Inactive inhibitor; incorrect inhibitor concentration. | Confirm the identity and purity of K03861. Perform a serial dilution of the inhibitor to determine the IC50. |
Quantitative Data Summary
Table 1: K03861 Binding Affinity (Kd)
| Cdk2 Variant | Kd (nM) | Reference |
| Cdk2 (WT) | 50 | [1][2] |
| Cdk2 (C118L) | 18.6 | [1][2] |
| Cdk2 (A144C) | 15.4 | [1][2] |
| Cdk2 (C118L/A144C) | 9.7 | [1][2] |
Table 2: K03861 Kinase Selectivity Profile (Representative Kinases)
| Kinase | IC50 (nM) or Fold Selectivity | Reference |
| Cdk1 | >10-fold selective over Cdk1/2 | [5] |
| Cdk8 | Potent engagement | [5] |
| Cdk19 | Potent engagement | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of K03861 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot Protocol
-
Cell Lysis: After treatment with K03861, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-Rb, total Rb, p27, Cdk2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant Cdk2/Cyclin E1, a specific substrate (e.g., Histone H1), and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of K03861 or DMSO control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
Antibody-based detection: Using a phospho-specific antibody to detect the phosphorylated substrate via ELISA or western blot.
-
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. K 03861 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Genetics Reveals a Specific Requirement for Cdk2 Activity in the DNA Damage Response and Identifies Nbs1 as a Cdk2 Substrate in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Research with CDK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when using CDK2 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My CDK2 inhibitor shows variable IC50 values across different experiments. What are the potential causes?
A1: Inconsistent IC50 values for a CDK2 inhibitor can arise from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines exhibit varying sensitivities to CDK2 inhibition due to their unique genetic backgrounds, such as CCNE1 amplification or RB1 status. Ensure you are using a consistent cell line and passage number.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50.[1][2] Adherent cells approaching confluency may exhibit slower metabolism, affecting the readout of metabolic assays like MTT.
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in your culture medium can lead to a lower effective concentration. Always prepare fresh solutions and verify the solubility of your specific inhibitor.
-
Off-Target Effects: At higher concentrations, some CDK2 inhibitors may inhibit other kinases, leading to confounding effects on cell viability.[3] It is crucial to consider the selectivity profile of your inhibitor.
Q2: I'm observing unexpected or off-target effects with my CDK2 inhibitor. How can I confirm if these are on-target or off-target?
A2: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are some strategies:
-
Use Structurally Different Inhibitors: Employing multiple CDK2 inhibitors with distinct chemical scaffolds can help determine if the observed phenotype is consistently linked to CDK2 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK2. If the phenotype is recapitulated, it is likely an on-target effect. Conversely, if CDK2 knockdown rescues the inhibitor-induced phenotype, it suggests an on-target effect.
-
Rescue Experiments: Overexpression of a wild-type or inhibitor-resistant CDK2 mutant could rescue the phenotype, confirming it is an on-target effect.
-
Biochemical Assays: Directly measure the phosphorylation of known CDK2 substrates, such as Rb, in inhibitor-treated cells via Western blot to confirm target engagement.
Q3: My cancer cell line is developing resistance to the CDK2 inhibitor. What are the known mechanisms of resistance?
A3: Resistance to CDK2 inhibitors is a significant challenge and can occur through several mechanisms:
-
Upregulation of CDK2: Cancer cells can compensate for inhibition by increasing the expression of CDK2, effectively overcoming the inhibitor's effect.
-
Activation of Bypass Pathways: Upregulation of other CDKs, such as CDK4/6, can provide an alternative pathway for cell cycle progression by phosphorylating Rb, thus bypassing the need for CDK2 activity.[4][5]
-
Selection of Polyploid Cells: In some cases, treatment with CDK2 inhibitors can lead to the selection of pre-existing polyploid cells within the tumor population, which are less sensitive to the inhibitor.[6][7]
-
Alterations in Cyclin E (CCNE1) Levels: Amplification or overexpression of Cyclin E, the primary binding partner of CDK2, is a common mechanism of both intrinsic and acquired resistance to various therapies, including CDK inhibitors.[5]
Q4: How do I choose the most appropriate cell line for my CDK2 inhibitor studies?
A4: The choice of cell line is crucial for the success of your experiments. Consider the following:
-
Genetic Background: Select cell lines with known genetic alterations that confer sensitivity to CDK2 inhibition, such as CCNE1 amplification.
-
Rb Status: As Rb is a key substrate of CDK2, the retinoblastoma (Rb) protein status of the cell line is important. Rb-proficient cell lines are generally more sensitive to CDK2 inhibition.
-
Tissue of Origin: Choose cell lines relevant to the cancer type you are studying.
-
Baseline CDK2 Activity: Characterize the baseline CDK2 expression and activity in your potential cell lines to ensure they are a suitable model.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of CDK2 Activity in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the recombinant CDK2/Cyclin complex is active. Use a positive control inhibitor (e.g., Roscovitine) to validate the assay. |
| Incorrect ATP Concentration | The inhibitor's potency can be influenced by the ATP concentration, especially for ATP-competitive inhibitors. Determine the Km of ATP for your enzyme and use a concentration at or near the Km. |
| Suboptimal Buffer Conditions | Verify that the pH, salt concentration, and necessary co-factors (e.g., MgCl2) in your kinase buffer are optimal for CDK2 activity. |
| Inhibitor Degradation | Prepare fresh inhibitor solutions for each experiment and avoid repeated freeze-thaw cycles. |
Problem 2: High Background or Weak Signal in Western Blot for CDK2 Pathway Proteins
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Use validated antibodies specific for your target proteins (e.g., p-Rb, Cyclin E, CDK2). Titrate the antibody concentration to find the optimal dilution. |
| Insufficient Protein Loading | Ensure equal and sufficient amounts of protein are loaded in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify. |
| Inefficient Protein Transfer | Optimize the transfer time and voltage. Use a Ponceau S stain to visualize protein transfer to the membrane before blocking. |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use 5% BSA in TBST instead.[8] |
| Suboptimal Detection | Optimize the exposure time for chemiluminescent detection to avoid weak or saturated signals. |
Problem 3: Difficulty Interpreting Cell Cycle Analysis Data
| Potential Cause | Troubleshooting Step |
| Ambiguous Cell Cycle Arrest | An accumulation of cells in G1 is the expected outcome of CDK2 inhibition. An increase in the G2/M population might indicate off-target effects on CDK1.[9] |
| Increased Sub-G1 Peak | A prominent sub-G1 peak is indicative of apoptosis. This can be a downstream consequence of cell cycle arrest. |
| No Change in Cell Cycle Profile | The cell line may be resistant to the inhibitor at the concentration used. Consider increasing the inhibitor concentration or using a more sensitive cell line. |
| Cell Clumping | Ensure a single-cell suspension is prepared before fixation and staining to avoid aggregates that can be misinterpreted by the flow cytometer. |
Data Presentation
Table 1: Selectivity Profile of Common CDK2 Inhibitors (IC50 in nM)
| Inhibitor | CDK2/CycE | CDK1/CycB | CDK4/CycD1 | CDK9/CycT1 |
| Roscovitine | 15,000 | - | - | - |
| Dinaciclib | 1 | 1 | - | 4 |
| Palbociclib | >50,000 | >50,000 | 10 | - |
| Ribociclib | >50,000 | >50,000 | 10 | - |
| AZD5438 | 14 | 30 | 100 | - |
| PF-07104091 | 2.4 | - | - | - |
| INX-315 | 2.3 | 374 | - | 2950 |
Note: IC50 values can vary depending on the assay conditions and are intended for comparative purposes.[5][10][11]
Experimental Protocols
In Vitro CDK2 Kinase Activity Assay (Luminescence-based)
This protocol is adapted for a 96-well format and uses a commercial kit like ADP-Glo™ to measure kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant active CDK2/Cyclin E or A
-
CDK substrate (e.g., Histone H1 or a specific peptide)
-
CDK2 inhibitor
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the CDK2 inhibitor in kinase buffer. Prepare a substrate/ATP mix in kinase buffer.
-
Set up Kinase Reaction:
-
Add 5 µL of diluted inhibitor or vehicle control to each well.
-
Add 10 µL of diluted CDK2/Cyclin enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitor's potency.
Cell Viability Assay (MTT Assay for Adherent Cells)
This protocol measures cell viability based on the metabolic conversion of MTT to formazan by viable cells.
Materials:
-
Adherent cancer cell line
-
Complete culture medium
-
CDK2 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[12]
-
Inhibitor Treatment: Prepare serial dilutions of the CDK2 inhibitor in complete medium. Replace the medium in the wells with 100 µL of the inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Rb Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of Retinoblastoma (Rb) protein, a key downstream target of CDK2.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
Visualizations
Caption: Core CDK2 signaling pathway in G1/S transition.
Caption: General experimental workflow for evaluating a CDK2 inhibitor.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 inhibition produces a persistent population of polyploid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. origene.com [origene.com]
Cdk2-IN-12 degradation and half-life in vitro
Welcome to the technical support center for Cdk2-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro stability of this compound?
Currently, there is no publicly available data specifically detailing the in vitro degradation rate or half-life of this compound in common experimental buffers or cell media. The stability of a small molecule inhibitor can be influenced by factors such as buffer composition, pH, temperature, and the presence of enzymes in cellular lysates or microsomal preparations. It is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How can I determine the in vitro half-life of this compound?
The in vitro half-life of a small molecule like this compound can be determined using techniques such as a microsomal stability assay.[1] This involves incubating the compound with liver microsomes and periodically measuring its concentration over time using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the parent compound over time is used to calculate the half-life.
Q3: Could this compound be inducing the degradation of the Cdk2 protein itself?
While this compound is designed as an inhibitor, some kinase inhibitors have been observed to induce the degradation of their target protein.[2] This can occur through various mechanisms, including making the kinase more susceptible to endogenous degradation pathways.[2] This is distinct from PROTACs (PROteolysis TArgeting Chimeras), which are specifically designed to induce protein degradation.[3][4] To investigate this, you can monitor Cdk2 protein levels via Western blot after treating cells with this compound over a time course.
Q4: What are the common pathways for Cdk inhibitor degradation in a cellular context?
In a cellular environment, the levels of Cyclin-Dependent Kinase (CDK) inhibitors (CKIs), the natural regulators of CDKs, are controlled by ubiquitin-mediated degradation.[5] E3 ubiquitin ligases, such as SCF-Skp2 and CRL4-Cdt2, target CKIs for proteasomal degradation.[5] While this compound is a synthetic inhibitor, understanding these natural degradation pathways can provide context for potential cellular responses to Cdk2 inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of the compound in culture media.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment by incubating it in the medium at 37°C and analyzing samples at different time points by LC-MS.
-
-
Possible Cause 2: Cellular adaptation to Cdk2 inhibition.
Problem 2: Observed decrease in Cdk2 protein levels after treatment with this compound.
-
Possible Cause: Inhibitor-induced protein degradation.
-
Troubleshooting Step 1: Confirm the decrease in Cdk2 protein levels using Western blotting with multiple Cdk2 antibodies. Include a time-course experiment to observe the kinetics of the protein loss.
-
Troubleshooting Step 2: To determine if the proteasome is involved, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If Cdk2 levels are restored in the presence of the proteasome inhibitor, it suggests that the degradation is proteasome-dependent.
-
Troubleshooting Step 3: Consider if the inhibitor is altering the interaction of Cdk2 with its binding partners, such as cyclins, which could affect its stability. Techniques like Biolayer Interferometry (BLI) can be used to study how inhibitors affect CDK2-cyclin association.[7]
-
Experimental Protocols
Protocol 1: General Workflow for Assessing Small Molecule Stability in Cell Lysate
This protocol outlines a general method to assess the stability of a compound like this compound in a cellular lysate.
-
Lysate Preparation: Prepare a cell lysate from the cell line used in your experiments using a mild lysis buffer (e.g., RIPA buffer without harsh detergents). Determine the total protein concentration of the lysate.
-
Incubation: Spike the cell lysate with a known concentration of this compound. Incubate the mixture at the desired temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Immediately stop the reaction in the collected aliquots, for example, by adding a cold organic solvent like acetonitrile to precipitate proteins and extract the compound.
-
Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant containing this compound by LC-MS/MS to quantify the remaining compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in the lysate.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Cdk2 Protein Half-Life
This protocol is used to measure the half-life of the Cdk2 protein itself in the presence or absence of this compound.
-
Cell Treatment: Seed cells and allow them to adhere. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for a predetermined pre-incubation time.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to all cell cultures.[8]
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16 hours).
-
Protein Analysis: Prepare cell lysates from each time point and analyze Cdk2 protein levels using Western blotting.
-
Quantification and Half-Life Calculation: Quantify the band intensities for Cdk2 at each time point, normalize to a loading control, and plot the relative intensity against time. The time it takes for the Cdk2 protein level to decrease by 50% is its half-life. Comparing the half-life in vehicle-treated versus this compound-treated cells can indicate if the inhibitor affects Cdk2 protein stability.[8]
Visualizations
Caption: Workflow for determining in vitro stability of this compound.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. Multiple degradation pathways regulate versatile CIP/KIP CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-12 Formulation for Animal Studies
This technical support center provides guidance on the formulation of Cdk2-IN-12 for animal studies. The information provided is based on general best practices for formulating poorly soluble kinase inhibitors for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: For a novel inhibitor like this compound, solubility testing is the first critical step. Common solvents to start with include DMSO, NMP, and PEG300. The choice of solvent will depend on the desired final concentration and the route of administration. For intravenous (IV) administration, co-solvents like PEG300, propylene glycol, and ethanol are often used, while for oral (PO) or intraperitoneal (IP) routes, vehicles containing suspending agents may be more suitable if solubility is low.
Q2: How can I improve the solubility of this compound for my in vivo studies?
A2: Improving solubility is a key challenge for many kinase inhibitors. Here are several strategies:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and PEG300) can enhance solubility.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can significantly increase its solubility.
-
Excipients: Utilizing solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) can encapsulate the compound and improve its aqueous solubility.
-
Formulation Type: For oral administration, creating a suspension in a vehicle like 0.5% methylcellulose is a common and effective approach for compounds with low solubility.
Q3: What are the suggested starting doses and administration routes for this compound in mice?
A3: The optimal dose and route will depend on the specific research question and the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. Without specific data, we recommend starting with a dose-ranging study. A common starting point for a novel kinase inhibitor could be in the range of 10-50 mg/kg for oral administration. The route of administration will depend on the desired systemic exposure and the properties of the formulation. Oral gavage (PO) is often preferred for its convenience, while intraperitoneal (IP) or intravenous (IV) injections may be necessary to achieve higher bioavailability.
Troubleshooting Guide
Issue 1: The formulated this compound precipitates out of solution.
-
Question: My this compound formulation appears cloudy and I can see visible particles. What should I do?
-
Answer:
-
Check Solubility Limits: You may have exceeded the solubility of this compound in your chosen vehicle. Try reducing the concentration.
-
Sonication: Gentle sonication in a bath sonicator can help to redissolve small amounts of precipitate and create a more uniform suspension.
-
pH Shift: If the formulation was prepared by dissolving in a small amount of acid or base and then diluting, the pH may have shifted, causing precipitation. Ensure the final pH is one at which the compound is soluble.
-
Vehicle Composition: Consider modifying your formulation vehicle. Adding a co-solvent or a surfactant like Tween 80 can help maintain solubility.
-
Issue 2: I am observing toxicity or adverse effects in my animal models.
-
Question: My mice are showing signs of distress (e.g., lethargy, weight loss) after dosing. Could this be related to the formulation?
-
Answer:
-
Vehicle Toxicity: Some solvents, like DMSO, can be toxic at high concentrations, especially when administered systemically. Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.
-
Compound Toxicity: The observed effects could be due to the pharmacological activity of this compound. Consider performing a dose-escalation study to find the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration can influence toxicity. For example, a formulation that is safe for oral administration may cause irritation or toxicity if given via IP or IV injection.
-
Quantitative Data
Table 1: Example Formulations for this compound
| Formulation ID | Route of Administration | Vehicle Composition | Max Concentration (mg/mL) | Notes |
| F1 | Oral (PO) | 0.5% (w/v) Methylcellulose in sterile water | 10 | Homogeneous suspension |
| F2 | Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 50% Saline | 5 | Clear solution |
| F3 | Intravenous (IV) | 5% Solutol HS 15 in sterile saline | 2 | Requires sterile filtration |
| F4 | Oral (PO) | 20% (w/v) HP-β-CD in sterile water | 8 | Forms an inclusion complex |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/mL)
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps. If present, sonicate for 5-10 minutes in a bath sonicator.
-
Store the suspension at 4°C and re-suspend by vortexing before each use.
Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection (5 mg/mL)
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 10% of the final volume of DMSO.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Slowly add 50% of the final volume of sterile saline while vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
This solution should be prepared fresh before each use.
Visualizations
Caption: Simplified Cdk2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound formulation and in vivo testing.
Caption: Troubleshooting decision tree for common this compound formulation issues.
Dealing with cytostatic versus cytotoxic effects of Cdk2-IN-12
Distinguishing Cytostatic vs. Cytotoxic Effects of Kinase Inhibitors
Welcome to the technical support center for researchers working with Cdk2-IN-12 and other kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at differentiating between cytostatic and cytotoxic cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S transition and during S phase.[1][2][3] By inhibiting Cdk2, this compound is expected to interfere with these processes, leading to a cellular response.
Q2: What is the difference between a cytostatic and a cytotoxic effect?
A2: A cytostatic effect is one that inhibits cell proliferation without directly causing cell death.[4][5] This often manifests as a slowdown or arrest in the cell cycle. A cytotoxic effect, on the other hand, directly leads to cell death through processes like apoptosis or necrosis.[4][5] It's important to note that these effects are not always mutually exclusive; a compound can be cytostatic at lower concentrations and cytotoxic at higher concentrations.[6]
Q3: How do I determine if the effect of this compound on my cells is cytostatic or cytotoxic?
A3: A combination of assays is required to distinguish between these two effects. A typical workflow involves:
-
Assessing Cell Viability: To determine the overall effect on cell population health.
-
Analyzing Cell Cycle Distribution: To see if the inhibitor causes arrest at a specific phase.
-
Measuring Apoptosis Markers: To directly quantify the extent of induced cell death.
Q4: My cell viability assay (e.g., MTT, WST-1) shows a decrease in signal. Does this mean my compound is cytotoxic?
A4: Not necessarily. Assays like MTT measure metabolic activity, which is often proportional to the number of viable cells.[7] A decrease in signal can indicate either cell death (cytotoxicity) or a reduction in cell proliferation (a cytostatic effect).[8] To confirm cytotoxicity, you need to follow up with assays that specifically measure cell death, such as Annexin V/PI staining.
Troubleshooting Guides
Issue 1: Inconsistent results in my cell viability assay.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Compound Solubility | Ensure this compound is fully dissolved in the culture medium. Consider using a lower concentration of DMSO or another appropriate solvent. |
| Incubation Time | The observed effect can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with your compound and the assay reagents to check for direct chemical reactions. |
Issue 2: My cell cycle analysis shows a G1 arrest, but I also see an increase in the sub-G1 population. What does this mean?
| Possible Cause | Interpretation and Next Steps |
| Combined Cytostatic and Cytotoxic Effects | This is a common observation. The G1 arrest is the primary cytostatic effect of Cdk2 inhibition.[2][3] The sub-G1 peak represents apoptotic cells with fragmented DNA. This suggests that prolonged cell cycle arrest may be leading to apoptosis in a fraction of the cell population. |
| Confirmation | Quantify the apoptotic population using a more specific method like Annexin V/PI staining. This will allow you to definitively separate the early apoptotic cells from the necrotic/late apoptotic cells. |
Issue 3: I don't see any change in apoptosis markers, but my cell proliferation has stopped. Is this a reliable result?
| Possible Cause | Interpretation and Next Steps |
| Purely Cytostatic Effect | At the concentration tested, this compound may be purely cytostatic. The cells are viable but not dividing. |
| Assay Sensitivity | Ensure your apoptosis assay is sensitive enough. Check your positive controls to confirm the assay is working correctly. Consider using a more sensitive marker or an earlier time point. |
| Alternative Cell Death Pathways | While apoptosis is a common form of cell death, other mechanisms like necrosis or autophagy might be involved. Consider assays for these pathways if you suspect apoptosis is not the primary mechanism of cell death. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Cells of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[11]
-
RNase A (100 µg/mL)[11]
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant for floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[11]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[11]
-
Add PI staining solution and incubate for 15-30 minutes in the dark.[12]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 3: Apoptosis Detection using Annexin V-FITC and PI Staining
Materials:
-
Treated and control cells
-
1X Annexin V Binding Buffer[13]
-
Annexin V-FITC conjugate[14]
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13][14]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical Results of this compound Treatment on Cancer Cells
| Assay | Metric | Control | 1 µM this compound | 10 µM this compound | Interpretation |
| MTT Assay | % Viability (48h) | 100% | 55% | 25% | Dose-dependent decrease in metabolic activity. |
| Cell Cycle Analysis | % Cells in G1 | 45% | 75% | 60% | G1 arrest at 1 µM. At 10 µM, G1 arrest is still present but accompanied by cell death. |
| % Cells in S | 35% | 10% | 5% | Inhibition of S-phase entry. | |
| % Cells in G2/M | 20% | 15% | 10% | ||
| % Sub-G1 | <1% | 5% | 25% | Significant increase in sub-G1 peak at 10 µM, suggesting cytotoxicity. | |
| Annexin V/PI | % Live Cells | 98% | 85% | 50% | Decrease in live cell population. |
| % Early Apoptotic | <1% | 10% | 30% | Dose-dependent increase in early apoptosis. | |
| % Late Apoptotic/Necrotic | <1% | 5% | 20% | Increase in late-stage cell death. |
Visualizations
Caption: Simplified Cdk2 signaling pathway in cell cycle progression.
Caption: Workflow for differentiating cytostatic and cytotoxic effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. pnas.org [pnas.org]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ecct-asia.com [ecct-asia.com]
- 5. allaboutcancer.fi [allaboutcancer.fi]
- 6. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Information Regarding Cdk2-IN-12
Our comprehensive search of chemical supplier databases, scientific literature, and public research repositories has not yielded any specific information for a compound designated "Cdk2-IN-12". It is possible that this is an internal or less common name for a research compound, or potentially a typographical error.
The search did identify similarly named compounds, such as "CDK12-IN-2", which is an inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a different target than the requested Cyclin-Dependent Kinase 2 (CDK2).
Proposed Alternative and Path Forward
To fulfill your request for a technical support center focused on the effects of a CDK2 inhibitor on non-cancerous cell lines, we propose to create the content based on a well-characterized, widely used, and selective CDK2 inhibitor. This will ensure that the troubleshooting guides, FAQs, and protocols are accurate and relevant to the broader research community.
We suggest proceeding with one of the following well-documented CDK2 inhibitors:
-
Dinaciclib (SCH 727965): A potent inhibitor of CDK2, as well as CDK1, CDK5, and CDK9. It has been extensively studied in both cancer and non-cancer contexts.
-
Roscovitine (Seliciclib, CYC202): One of the pioneering CDK inhibitors with a good selectivity profile for CDK2. A vast amount of literature is available on its effects.
-
PF-07104091 (Tagtociclib): A highly potent and selective inhibitor of CDK2, representing a more modern and targeted approach to CDK2 inhibition.
Please let us know if you would like to proceed with one of these alternatives, or if you have another specific, publicly documented CDK2 inhibitor in mind. Upon your confirmation, we will generate the comprehensive technical support center as per your original request, including troubleshooting guides, FAQs, data tables, detailed experimental protocols, and Graphviz visualizations.
Technical Support Center: Validating Cdk2-IN-12 Target Engagement and Troubleshooting False Positives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of Cdk2-IN-12 and troubleshooting potential false positives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of cell cycle progression, particularly the G1/S phase transition.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk2 and preventing the phosphorylation of its downstream substrates, such as Retinoblastoma protein (Rb).[3]
Q2: Why is it crucial to validate this compound target engagement?
Validating that this compound directly interacts with Cdk2 in your experimental model is essential to ensure that the observed phenotypic effects are a direct result of Cdk2 inhibition and not due to off-target effects. Kinase inhibitors can sometimes bind to other kinases with similar ATP-binding pockets, leading to misleading results and false positives.[4]
Q3: What are the primary methods to confirm this compound target engagement in cells?
The two primary methods for confirming target engagement are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to Cdk2 in intact cells by measuring changes in the thermal stability of the Cdk2 protein.[5][6][7]
-
Western Blotting for Downstream Substrate Phosphorylation: This technique measures the phosphorylation status of known Cdk2 substrates, such as Rb at Serine 807/811. A decrease in phosphorylation upon treatment with this compound indicates target engagement and inhibition.[8][9]
Q4: What are common causes of false positives when using this compound?
False positives can arise from several factors:
-
Off-target kinase inhibition: this compound may inhibit other kinases, leading to unintended biological effects.
-
Compound promiscuity: At high concentrations, the inhibitor may exhibit non-specific binding.
-
Cell line-specific effects: The cellular context, including the expression levels of other kinases, can influence the inhibitor's specificity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No change in p-Rb levels after this compound treatment. | 1. Ineffective inhibitor concentration: The concentration of this compound may be too low to inhibit Cdk2 effectively in your cell line. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. Rapid inhibitor degradation: this compound might be unstable under your experimental conditions. 4. Cdk2 is not the primary kinase phosphorylating Rb in your model: Other CDKs might be compensating for Cdk2 inhibition.[3] | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal inhibitory concentration. 2. Consult literature for effective concentrations: Review studies using similar cell lines. 3. Assess inhibitor stability: Use freshly prepared solutions and minimize exposure to light and extreme temperatures. 4. Profile the expression of other CDKs (e.g., Cdk4, Cdk6): Determine if compensatory mechanisms are at play. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect cellular responses. 2. Inconsistent inhibitor preparation: Errors in weighing, dissolving, or storing the inhibitor can lead to variations in its effective concentration. 3. Technical variability in assays: Inconsistent loading in Western blots or temperature gradients in CETSA can introduce errors. | 1. Standardize cell culture protocols: Use cells within a defined passage range and maintain consistent seeding densities and media formulations. 2. Prepare fresh inhibitor stock solutions regularly: Aliquot and store at the recommended temperature. 3. Include appropriate controls in every experiment: Use positive and negative controls to monitor assay performance. |
| Observed phenotype does not correlate with Cdk2 inhibition. | 1. Off-target effects: The phenotype may be caused by the inhibition of other kinases. 2. Indirect effects: The observed phenotype could be a downstream consequence of a pathway indirectly affected by Cdk2 inhibition. | 1. Consult kinase selectivity data: Review the IC50 values of this compound against a panel of kinases (see Table 1). 2. Use a structurally distinct Cdk2 inhibitor: Confirm the phenotype with a different Cdk2 inhibitor to rule out off-target effects specific to this compound. 3. Perform rescue experiments: Overexpress a Cdk2 mutant that is resistant to this compound to see if it reverses the phenotype. |
Quantitative Data
Table 1: Kinase Selectivity Profile of Representative Cdk2 Inhibitors
| Kinase | Roscovitine IC50 (nM) | Milciclib IC50 (nM) | PF-00562271 IC50 (nM) |
| Cdk2/cyclin E | 700 | 45 | 30 |
| Cdk1/cyclin B | 650 | >135 | >1000 |
| Cdk4/cyclin D1 | >100,000 | >135 | >1000 |
| Cdk5/p25 | 160 | >135 | - |
| Cdk7/cyclin H | - | >135 | - |
| Cdk9/cyclin T1 | - | >135 | - |
| FAK | - | - | 1.5 |
| Pyk2 | - | - | 15 |
Data compiled from various sources.[10][11][12]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Retinoblastoma (p-Rb)
Objective: To determine the effect of this compound on the phosphorylation of Rb, a downstream target of Cdk2.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Rb signal to total Rb and the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly assess the binding of this compound to Cdk2 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents (as described in Protocol 1)
-
Primary antibody: anti-Cdk2
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble Cdk2 levels by Western blotting as described in Protocol 1, using an anti-Cdk2 antibody.
-
Analysis: Plot the amount of soluble Cdk2 as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the drug-treated sample indicates target engagement.
Visualizations
Caption: Cdk2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CDK2 Inhibitors: Potency and Methodologies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of various Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This document provides a detailed comparison of their half-maximal inhibitory concentrations (IC50), the experimental protocols for these determinations, and an overview of the CDK2 signaling pathway.
Introduction: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention. A multitude of small molecule inhibitors have been developed to target CDK2 activity. This guide provides a comparative overview of the potency of several prominent CDK2 inhibitors.
It is important to note that the initially specified "Cdk2-IN-12" did not correspond to a publicly documented CDK2 inhibitor in the researched literature. It is possible this is a typographical error. The data presented herein focuses on a selection of well-characterized CDK2 inhibitors.
Comparative IC50 Values of CDK2 Inhibitors
The potency of a CDK2 inhibitor is commonly expressed as its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the CDK2 enzyme by 50%. This value is highly dependent on the assay conditions. The following table summarizes the IC50 values for a selection of CDK2 inhibitors under specified assay conditions.
| Inhibitor | CDK2/Cyclin Complex | IC50 (nM) | Assay Type | Reference |
| Dinaciclib | CDK2/Cyclin E | 1 | Biochemical | [1] |
| BMS-265246 | CDK2/Cyclin E | 9 | Biochemical | [2] |
| SU 9516 | CDK2 | 22 | Biochemical | [2] |
| CDK2-IN-73 | CDK2/Cyclin A | 44 | Biochemical | [2] |
| PHA-793887 | CDK2 | 8 | Biochemical | [2] |
| CVT-313 | CDK2 | 500 | In vitro | [2] |
| Roscovitine | CDK2/Cyclin A | 700 | Biochemical | [2] |
| Milciclib | CDK2 | 45 | Biochemical | |
| Flavopiridol | CDK2 | 100 | Biochemical | |
| AT7519 | CDK2 | 47 | Biochemical | |
| PF-06873600 | CDK2 | 0.1 (Ki) | Biochemical | [1] |
| JNJ-7706621 | CDK2 | 4 | Biochemical | [2] |
CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. The activated CDK2/Cyclin complex phosphorylates a number of key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Both biochemical and cell-based assays are commonly employed.
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of remaining ATP.
-
Kinase Reaction:
-
Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme is incubated with a specific substrate (e.g., Histone H1) and ATP in a reaction buffer.
-
The test inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ATP Depletion and ADP Conversion:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
This reagent also converts the ADP produced to ATP.
-
-
Luminescence Detection:
-
Kinase Detection Reagent, containing luciferase and luciferin, is added.
-
The newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is plotted against the inhibitor concentration.
-
The IC50 value is calculated using a non-linear regression curve fit.
-
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture and Treatment:
-
Cancer cell lines with known CDK2 activity (e.g., MCF7, HCT116) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with the CDK2 inhibitor at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The plate is incubated for a few hours to allow formazan crystal formation.
-
-
Formazan Solubilization:
-
The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The absorbance values are plotted against the inhibitor concentrations.
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.
-
Caption: General workflow for IC50 determination of CDK2 inhibitors.
References
Cdk2-IN-12: A Comparative Guide to Cyclin-Dependent Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantifying Kinase Inhibition
A critical aspect of characterizing any kinase inhibitor is to determine its potency and selectivity across a panel of related kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table provides a standardized format for presenting such data, which would be populated with experimental results to compare the selectivity of Cdk2-IN-12.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2/Cyclin E | Value | 1 |
| CDK1/Cyclin B | Value | Value |
| CDK4/Cyclin D1 | Value | Value |
| CDK6/Cyclin D3 | Value | Value |
| CDK9/Cyclin T1 | Value | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible experimental data are the foundation of any robust selectivity profile. Several biochemical and cell-based assay formats are widely used in the field of kinase drug discovery. Below are detailed methodologies for two common biochemical assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescent tracer, which is an ATP-competitive ligand, also binds to the kinase. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) CDK1, CDK2, CDK4, CDK6, and CDK9 enzymes and their respective cyclin partners.
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His).
-
Fluorescent Kinase Tracer appropriate for the CDK family.
-
Test compound (this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase/cyclin complex and Eu-anti-Tag antibody in assay buffer.
-
Prepare a 3X solution of the fluorescent tracer in assay buffer.
-
Prepare a 3X serial dilution of the test compound in assay buffer containing the same final DMSO concentration as the controls.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add 5 µL of the 3X test compound dilution.
-
Add 5 µL of the 3X kinase/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures the amount of ATP consumed during the kinase reaction.
Principle: The kinase reaction is performed in the presence of the test inhibitor. After the kinase reaction, a proprietary reagent is added that selectively hydrolyzes the remaining ATP, while the ADP generated by the kinase reaction is protected. A subsequent development reagent converts the protected ADP back to ATP, which is then quantified using a luciferase/luciferin-based reaction. The amount of light produced is proportional to the kinase activity.
Materials:
-
Purified CDK1, CDK2, CDK4, CDK6, and CDK9 enzymes and their respective cyclin partners.
-
A suitable peptide substrate for each CDK.
-
ATP.
-
Test compound (this compound) serially diluted in DMSO.
-
Z'-LYTE™ Kinase Assay Kit, including kinase buffer, development reagents, and stop reagent.
-
384-well microplates.
-
A luminescence-detecting microplate reader.
Procedure:
-
Kinase Reaction:
-
Prepare a solution containing the kinase, peptide substrate, and ATP in the kinase buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Stop the kinase reaction by adding the development reagent, which contains a proprietary ATPase to hydrolyze the remaining ATP.
-
Incubate to allow for complete ATP hydrolysis.
-
-
Signal Generation:
-
Add the final reagent, which converts the ADP generated by the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Plot the luminescence as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Understanding the roles of the target CDKs is crucial for interpreting selectivity data. The following diagrams illustrate the key signaling pathways involving CDK1, CDK2, CDK4/6, and CDK9, as well as a typical experimental workflow for determining inhibitor selectivity.
Caption: Simplified signaling pathways of key CDKs in cell cycle progression and transcription.
Caption: A typical experimental workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
The selective inhibition of CDK2 is a promising therapeutic strategy in oncology. A thorough understanding of an inhibitor's selectivity profile is paramount for predicting its efficacy and potential off-target effects. This guide outlines the necessary experimental framework and data presentation standards for characterizing the selectivity of this compound against CDK1, CDK4/6, and CDK9. By employing rigorous biochemical assays and contextualizing the results within the known signaling pathways of these critical cell cycle and transcriptional regulators, researchers can build a comprehensive understanding of this compound's potential as a targeted therapeutic agent.
A Head-to-Head Comparison of CDK2 Inhibitors in CCNE1-Amplified Cancers: Cdk2-IN-12 vs. BLU-222
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk2-IN-12 and BLU-222, two prominent CDK2 inhibitors, in the context of Cyclin E1 (CCNE1)-amplified cancers. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to inform research and development decisions.
Amplification of the CCNE1 gene, which encodes the cell cycle protein Cyclin E1, is a key driver in a variety of aggressive cancers, including certain types of ovarian, breast, and endometrial cancers. This amplification leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition of the cell cycle. Consequently, inhibiting CDK2 has emerged as a promising therapeutic strategy for these difficult-to-treat malignancies. This guide focuses on a comparative analysis of two CDK2 inhibitors: the research compound this compound and the clinical-stage inhibitor BLU-222. Due to the limited public data on this compound, this guide will also draw comparisons with another clinically relevant CDK2 inhibitor, PF-07104091 (tegtociclib), to provide a broader perspective for the scientific community.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and BLU-222 are small molecule inhibitors that target the ATP-binding pocket of CDK2, preventing its phosphorylation of substrate proteins, most notably the Retinoblastoma protein (Rb). In cancers with CCNE1 amplification, the abundance of Cyclin E1 leads to constitutive activation of CDK2. This drives uncontrolled cell proliferation by phosphorylating and inactivating the tumor suppressor Rb, which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication and cell cycle progression. By inhibiting CDK2, these compounds aim to restore the G1/S checkpoint, leading to cell cycle arrest and inhibition of tumor growth.
Quantitative Data Summary
The following tables summarize the available preclinical data for BLU-222 and PF-07104091 (as a proxy for a clinically relevant CDK2 inhibitor).
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 / Ki (nM) | Cell Line | Cellular IC50 (nM) | Citation |
| BLU-222 | CDK2/Cyclin E1 | Enzymatic Assay | 2.6 | OVCAR-3 | 4.2 | [1] |
| CDK1/Cyclin B1 | Enzymatic Assay | >1000 | - | - | ||
| CDK4/Cyclin D1 | Enzymatic Assay | >1000 | - | - | ||
| CDK6/Cyclin D3 | Enzymatic Assay | >1000 | - | - | ||
| PF-07104091 | CDK2/Cyclin E1 | Enzymatic Assay (Ki) | 1.16 | - | - | |
| CDK1/Cyclin A2 | Enzymatic Assay (Ki) | 110 | - | - | ||
| CDK4/Cyclin D1 | Enzymatic Assay (Ki) | 238 | - | - | ||
| CDK6/Cyclin D3 | Enzymatic Assay (Ki) | 465 | - | - |
Table 2: In Vivo Efficacy in CCNE1-Amplified Ovarian Cancer Xenograft Model (OVCAR-3)
| Compound | Dosing | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Citation |
| BLU-222 | 30 mg/kg, BID, PO | 28 days | Significant tumor growth inhibition | [2] |
| 100 mg/kg, BID, PO | 28 days | Tumor regression | [1] | |
| PF-07104091 | Dose-dependent | Not specified | Dose-dependent tumor growth inhibition | [3] |
Note: The in vivo data for BLU-222 and PF-07104091 are from separate studies and not from a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: CDK2/Cyclin E signaling in CCNE1-amplified cancer.
Caption: Typical workflow for evaluating CDK2 inhibitors.
References
A Comparative Guide to CDK2 Inhibitors in Breast Cancer Models: Featuring PF-07104091
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target in breast cancer, particularly in tumors that have developed resistance to CDK4/6 inhibitors. The amplification or overexpression of Cyclin E1 (CCNE1), a key activator of CDK2, is a known mechanism of resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative overview of CDK2 inhibitors, with a focus on the clinical candidate PF-07104091, for which substantial preclinical and clinical data exist. A direct comparison with the research compound Cdk2-IN-12 is not feasible due to the limited publicly available data for the latter.
PF-07104091: A Selective CDK2 Inhibitor
PF-07104091 (tegtociclib) is an orally bioavailable and selective inhibitor of CDK2 that has shown promise in preclinical and early clinical studies for the treatment of advanced solid tumors, including HR+/HER2- metastatic breast cancer.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, which ultimately leads to cell cycle arrest and an inhibition of tumor cell proliferation.[1][2]
Mechanism of Action and Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle.[4] A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).[2] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2 leads to its inactivation and the release of the E2F transcription factor, which then promotes the expression of genes required for DNA replication and S-phase entry. In the context of CDK4/6 inhibitor resistance driven by CCNE1 amplification, cancer cells become heavily reliant on CDK2 activity for cell cycle progression. PF-07104091's inhibition of CDK2 blocks this pathway, thereby halting proliferation.
Quantitative Data for PF-07104091
The following table summarizes key quantitative data for PF-07104091 from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | |||
| CDK2/CycE1 | 1.05 nM | Enzyme Assay | [5] |
| CDK1/CycB1 | 152.18 nM | Enzyme Assay | [5] |
| Cellular IC50 (Anti-proliferative) | |||
| HCT116 (CCNE1-amplified) | Not specified, but potent | Colon Cancer | [5] |
| OVCAR3 (CCNE1-amplified) | Not specified, but potent | Ovarian Cancer | [5] |
| TOV-21G (CCNE1-normal) | Weakly active | Ovarian Cancer | [5] |
Experimental Protocols for Evaluating CDK2 Inhibitors
Below are detailed methodologies for key experiments to assess the efficacy of CDK2 inhibitors like PF-07104091 in breast cancer models.
Cell Viability/Proliferation Assay
This assay determines the concentration-dependent effect of the inhibitor on cancer cell growth.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, or CDK4/6i-resistant derivatives) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the CDK2 inhibitor in culture medium. Remove the old medium from the plates and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for Pharmacodynamic Markers
This method is used to confirm that the CDK2 inhibitor is engaging its target in cells by assessing the phosphorylation status of downstream substrates like Rb.
Protocol:
-
Cell Treatment and Lysis: Treat breast cancer cells with the CDK2 inhibitor at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK2 inhibitor.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the CDK2 inhibitor for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.
Conclusion
The evaluation of selective CDK2 inhibitors is a promising area of research in breast cancer, especially for overcoming resistance to current standard-of-care therapies. PF-07104091 stands out as a well-characterized compound with demonstrated preclinical activity and is currently undergoing clinical investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the efficacy of novel CDK2 inhibitors in breast cancer models. While a direct comparison with this compound is not possible at this time due to a lack of available data, the methodologies presented here are broadly applicable for the characterization of any new compound targeting CDK2.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]
- 4. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cdk2-IN-12 Activity by Measuring Phosphorylated Retinoblastoma (pRb) Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the cellular activity of Cdk2-IN-12, a cyclin-dependent kinase 2 (Cdk2) inhibitor, by measuring the phosphorylation status of the Retinoblastoma protein (pRb). As a critical downstream target of Cdk2, the phosphorylation of pRb is a reliable biomarker for assessing the efficacy of Cdk2 inhibitors in a cellular context. This document outlines the relevant signaling pathway, a detailed experimental protocol for measuring pRb levels, and a comparative data summary of established Cdk2 inhibitors.
The Cdk2-pRb Signaling Pathway: A Key Regulator of the Cell Cycle
Progression through the G1/S phase of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases. Cdk2, in complex with cyclin E and cyclin A, plays a pivotal role in this transition by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication.
Upon activation, the Cdk2/cyclin E and Cdk2/cyclin A complexes phosphorylate pRb at multiple serine and threonine residues. This hyperphosphorylation causes a conformational change in pRb, leading to the release of E2F transcription factors. Liberated E2F then activates the transcription of S-phase genes, driving the cell into the DNA synthesis phase. Cdk2 inhibitors, such as this compound, are designed to block the kinase activity of Cdk2, thereby preventing pRb hyperphosphorylation and inducing cell cycle arrest at the G1/S checkpoint.[1]
Figure 1. Cdk2-pRb Signaling Pathway and Inhibition.
Experimental Protocol: Measuring pRb Phosphorylation by Western Blot
This protocol provides a detailed methodology for assessing the impact of Cdk2 inhibitors on the phosphorylation of pRb in a selected cancer cell line.
Materials and Reagents
-
Cell Line: A cancer cell line with intact Rb signaling (e.g., MCF-7, U2OS, HT29).
-
Cdk2 Inhibitors: this compound, Roscovitine (Selleckchem, Cat# S1153), Dinaciclib (Selleckchem, Cat# S2768).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit mAb anti-total Rb (Cell Signaling Technology, Cat# 9309).
-
Rabbit mAb anti-phospho-Rb (Ser780) (Cell Signaling Technology, Cat# 9307).
-
Rabbit mAb anti-phospho-Rb (Ser807/811) (Cell Signaling Technology, Cat# 8516).[2][3]
-
Mouse mAb anti-β-Actin (loading control) (Cell Signaling Technology, Cat# 3700).
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG (Cell Signaling Technology, Cat# 7074).
-
HRP-linked anti-mouse IgG (Cell Signaling Technology, Cat# 7076).
-
-
Other Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat dry milk or BSA in TBST), ECL Western Blotting Substrate.
Experimental Workflow
Figure 2. Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treat the cells with increasing concentrations of this compound, Roscovitine, and Dinaciclib for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and resolve them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Rb, pRb (Ser780), pRb (Ser807/811), and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb.
-
Comparative Performance of Cdk2 Inhibitors
The following table summarizes the available data for established Cdk2 inhibitors, Roscovitine and Dinaciclib. This table serves as a template for the data that should be generated for this compound to facilitate a direct comparison.
| Inhibitor | Target(s) | IC50 (Cdk2/cyclin E) | Effect on pRb Phosphorylation | Reference Cell Lines |
| This compound | Cdk2 | Data not available | Data to be determined by Western blot | e.g., MCF-7, U2OS |
| Roscovitine | Cdk1, Cdk2, Cdk5, Cdk7 | ~100 nM | Decreased phosphorylation at Ser780 and Ser807/811 | HT29, KM12 |
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | 1 nM | Downregulates pRb phosphorylation | U87, LNZ308, various glioma lines |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Conclusion
Measuring the phosphorylation status of Rb is a robust and direct method to confirm the cellular activity of Cdk2 inhibitors. The provided experimental protocol offers a standardized approach to generate reliable data for this compound. By comparing the results with the established profiles of inhibitors like Roscovitine and Dinaciclib, researchers can effectively characterize the potency and efficacy of this compound in modulating the Cdk2-pRb signaling axis. This comparative analysis is essential for the preclinical evaluation and further development of novel Cdk2-targeted therapies.
References
Comparative Analysis of Downstream Pathways Following Cdk2 Inhibition: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the precise downstream effects of inhibiting Cyclin-dependent kinase 2 (Cdk2) is crucial for advancing novel cancer therapies. This guide provides a comparative analysis of the downstream pathways modulated by Cdk2 inhibition, with a focus on a representative selective inhibitor, herein referred to as Cdk2-IN-12, benchmarked against other known Cdk2 inhibitors. The analysis is supported by experimental data from RNA-sequencing (RNA-seq) studies.
Abstract
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, and also plays a role in apoptosis and DNA damage response. Its aberrant activity is a hallmark of various cancers, making it a compelling therapeutic target. This guide details the downstream transcriptional consequences of Cdk2 inhibition using RNA-seq analysis, providing a framework for evaluating and comparing the efficacy and mechanism of action of different Cdk2 inhibitors. We present a detailed experimental protocol for such analyses and visualize the key affected signaling pathways.
Mechanism of Action of Cdk2 Inhibitors
Cdk2 inhibitors are small molecules that typically target the ATP-binding pocket of the Cdk2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition primarily leads to two major cellular outcomes: cell cycle arrest and apoptosis. The specific outcome can be cell-type dependent and influenced by the genetic background of the cancer, such as the status of p53, Retinoblastoma (Rb) protein, and Cyclin E1 overexpression.
Key cellular processes affected by Cdk2 inhibition include:
-
Cell Cycle Arrest: Inhibition of Cdk2 prevents the phosphorylation of Rb, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry. This leads to a G1 cell cycle arrest. Some inhibitors have also been shown to induce a G2/M arrest through mechanisms that are less well understood but may involve the sequestration of cyclins.
-
Induction of Apoptosis: In many cancer cell lines, prolonged Cdk2 inhibition leads to programmed cell death. This can be triggered by the cell cycle arrest or through more direct effects on pro-apoptotic and anti-apoptotic proteins.
-
Induction of Senescence: In some contexts, Cdk2 inhibition can drive cells into a state of cellular senescence, a permanent form of cell cycle arrest.
-
Transcriptional Regulation: Cdk2 can phosphorylate components of the transcription machinery. Its inhibition can therefore lead to broader changes in gene expression beyond the canonical cell cycle targets.
Comparative Downstream Pathway Analysis via RNA-seq
RNA-seq is a powerful tool to elucidate the global transcriptional changes induced by a small molecule inhibitor. Below is a comparative summary of the key downstream pathways affected by a representative Cdk2 inhibitor (this compound) and other well-characterized Cdk2 inhibitors based on published RNA-seq data.
| Pathway/Gene Set | This compound (Representative) | Fadraciclib (CYC065) | Milciclib | Roscovitine |
| Cell Cycle Regulation | Downregulation of E2F target genes (e.g., CCNE1, MCMs, PCNA) | Downregulation of E2F target genes, G2/M checkpoint genes | G1 arrest associated genes | Downregulation of cell cycle progression genes |
| p53 Signaling Pathway | Upregulation of p53 target genes (e.g., CDKN1A/p21, GADD45A) | Upregulation of p53 pathway | Activation of p53 targets | Induction of p53-dependent apoptosis |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., BAX, PUMA), downregulation of anti-apoptotic genes (e.g., BCL2) | Induction of apoptosis, downregulation of MCL1 | Induction of apoptosis | Upregulation of apoptotic markers |
| DNA Damage Response | Modulation of genes involved in DNA repair pathways | Sensitizes cells to DNA damaging agents | Affects DNA damage checkpoint | Potentiates DNA damage-induced apoptosis |
| Senescence | Upregulation of senescence-associated genes (e.g., CDKN1A, DEC1) | Not prominently reported | Can induce senescence | Can induce senescence |
Experimental Protocols
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Inhibitor Preparation: Prepare stock solutions of Cdk2 inhibitors in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with the Cdk2 inhibitor at a pre-determined IC50 concentration or a range of concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for a specified time course (e.g., 24, 48 hours) to allow for transcriptional changes to occur.
RNA Extraction and Quality Control
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis: Use the list of differentially expressed genes to perform pathway analysis using databases such as KEGG, Gene Ontology (GO), and Reactome to identify significantly enriched biological pathways and processes.
Visualizations
Signaling Pathways
Unraveling CDK2's Role: A Comparative Guide to Cdk2-IN-12 and CDK2 siRNA
A head-to-head comparison of a potent small molecule inhibitor and genetic knockdown to dissect the functional consequences of Cyclin-Dependent Kinase 2 (CDK2) ablation in cancer cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-validation of the effects of the CDK2 inhibitor, Cdk2-IN-12, with the genetic approach of CDK2 siRNA/knockdown. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to offer an objective comparison of these two powerful research tools.
Executive Summary
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[1] Both small molecule inhibitors, such as this compound, and genetic tools like siRNA-mediated knockdown are employed to probe CDK2 function and validate it as a drug target. While both approaches aim to reduce CDK2 activity, they operate through distinct mechanisms that can lead to different cellular phenotypes. Small molecule inhibitors offer acute, often reversible, enzymatic inhibition, whereas siRNA provides a more sustained, but potentially incomplete, depletion of the target protein.[3] Understanding these differences is crucial for the accurate interpretation of experimental results. This guide presents a comparative analysis of the phenotypic effects observed with a representative CDK2 inhibitor and CDK2 siRNA, focusing on cell proliferation, cell cycle distribution, and apoptosis.
Data Presentation: this compound vs. CDK2 siRNA
The following tables summarize the quantitative effects of a representative CDK2 inhibitor and CDK2 siRNA on various cancer cell lines as reported in peer-reviewed studies. It is important to note that direct comparative studies using this compound were not available; therefore, data from other well-characterized CDK2 inhibitors are presented to illustrate the pharmacological approach.
Table 1: Effects on Cell Proliferation (IC50 Values)
| Compound/Treatment | Cell Line | Assay | IC50 (µM) | Reference |
| Roscovitine | IMR32 (Neuroblastoma) | Cell Viability | 3.0 | [4] |
| Roscovitine | SHEP-21N (Neuroblastoma) | Cell Viability | 7.5 | [4] |
| NU2058 | MCF7 (Breast Cancer) | Proliferation | ~15 | [5] |
| NU6102 | MCF7 (Breast Cancer) | Proliferation | ~5 | [5] |
Table 2: Effects on Cell Cycle Distribution
| Treatment | Cell Line | Effect | % Cells in G1 | Reference |
| CDK2 siRNA | MCF7 (Breast Cancer) | G1 accumulation | ~1.4-fold increase | [5] |
| CDK2 siRNA | LCC9 (Breast Cancer) | G1 accumulation | ~1.3-fold increase | [5] |
| CDK2 siRNA | HeLa | G0/G1 arrest | Significant increase | [6] |
Table 3: Effects on Apoptosis
| Treatment | Cell Line | Effect | Observation | Reference |
| CDK2 siRNA | MYCN-amplified Neuroblastoma | Induction of apoptosis | Increased sub-G1 fraction | [4] |
| Roscovitine | IMR32 (Neuroblastoma) | Induction of apoptosis | PARP and caspase 3 cleavage | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: CDK2 signaling pathway at the G1/S transition.
Caption: Experimental workflow for comparing this compound and CDK2 siRNA.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or the appropriate vehicle control (e.g., DMSO). For siRNA experiments, transfect cells with CDK2 siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with this compound or CDK2 siRNA as described for the cell viability assay.
-
Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).
Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK2, phospho-Rb, Cyclin E, Cyclin A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Conclusion
The cross-validation of a CDK2 inhibitor like this compound with CDK2 siRNA provides a robust approach to dissecting the cellular functions of this critical kinase. While both methods effectively reduce CDK2's impact on the cell, they can yield distinct phenotypic outcomes. As demonstrated, both pharmacological inhibition and genetic knockdown of CDK2 can lead to G1 cell cycle arrest and, in some contexts, induce apoptosis.[4][5][6] However, the acute and reversible nature of small molecule inhibitors may reveal immediate signaling consequences that are masked by the slower, more adaptive responses to protein depletion via siRNA.[3] Researchers should consider these nuances when designing experiments and interpreting data. The combined use of both techniques, as outlined in this guide, offers a powerful strategy for validating CDK2 as a therapeutic target and for elucidating its complex role in cancer biology.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Specificity of Cdk2-IN-12: A Comparative Guide to Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to its successful development and clinical application. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a framework for assessing the specificity of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Cdk2-IN-12, through kinase panel screening, and compares its potential profile with established CDK2 inhibitors.
While specific experimental data for this compound is not publicly available, this guide utilizes data from well-characterized CDK2 inhibitors, NU6102 and Milciclib, to illustrate the process and importance of determining a kinase inhibitor's selectivity.
Comparative Selectivity of CDK2 Inhibitors
Achieving high selectivity for CDK2 is a significant challenge due to the high degree of homology within the ATP-binding site of other cyclin-dependent kinases, particularly CDK1.[1][2] Kinase panel screening is therefore an essential step to identify and quantify the interactions of an inhibitor across the human kinome.
The following table summarizes the inhibitory activity (IC50 values) of two alternative CDK2 inhibitors, NU6102 and Milciclib, against a panel of selected kinases. This data provides a benchmark for what a selectivity profile for this compound might reveal.
| Kinase Target | This compound | NU6102 (IC50 nM) | Milciclib (IC50 nM) |
| CDK2/cyclin A | Data not available | 5.4 [3][4] | 45 [5] |
| CDK1/cyclin B | Data not available | 9.5[3][4] | >135 (>3-fold selective for CDK2)[5] |
| CDK4/cyclin D1 | Data not available | 1600[3][4] | 160[5] |
| CDK5/p35 | Data not available | - | 265[5] |
| CDK7/cyclin H | Data not available | - | 150[5] |
| DYRK1A | Data not available | 900[3][4] | - |
| PDK1 | Data not available | 800[3][4] | - |
| ROCKII | Data not available | 600[3][4] | - |
| TRKA | Data not available | - | 53[6] |
Lower IC50 values indicate higher potency.
As illustrated, both NU6102 and Milciclib exhibit potent inhibition of CDK2. NU6102 demonstrates significant selectivity against CDK4, DYRK1A, PDK1, and ROCKII.[3][4] Milciclib, while also a potent CDK2 inhibitor, shows additional activity against the tropomyosin receptor kinase A (TRKA).[5][6] A comprehensive kinase panel screen for this compound would be necessary to establish its unique selectivity profile and potential off-target interactions.
Experimental Protocols for Kinase Panel Screening
To determine the kinase selectivity of a compound like this compound, a variety of biochemical assays can be employed. A common and robust method is a radiometric kinase assay.
Radiometric Kinase Assay (e.g., using ³³P-ATP)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified, active kinase enzymes (a panel representing the human kinome)
-
Specific kinase substrates (e.g., Histone H1 for CDKs)
-
This compound and comparator compounds (e.g., NU6102, Milciclib)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. A typical concentration range would span from 1 nM to 100 µM.
-
Reaction Setup: In each well of the reaction plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto the phosphocellulose filter plates. The filter membrane will bind the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 values by fitting the data to a dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of CDK2 inhibition, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a radiometric kinase panel screening assay.
Caption: The role of CDK2 in the G1/S phase transition of the cell cycle.
References
- 1. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
Comparative Guide to Synthetic Lethal Partners of CDK2 Inhibitors in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic lethal interactions involving Cyclin-Dependent Kinase 2 (CDK2) inhibitors in the context of the DNA damage response (DDR). While specific data for the inhibitor Cdk2-IN-12 is not publicly available, this guide leverages experimental data from other well-characterized CDK inhibitors, including those with high selectivity for CDK2 and broader-spectrum inhibitors where CDK2 is a primary target. The focus is on providing a framework for understanding and investigating these synthetic lethal relationships.
Introduction to CDK2 and Synthetic Lethality in Cancer Therapy
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In the realm of cancer therapeutics, targeting CDK2 is a promising strategy. The concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone does not, offers a powerful approach to selectively kill cancer cells with specific genetic alterations.[1] In the context of the DNA damage response, inhibiting CDK2 can create vulnerabilities in cancer cells that can be exploited by targeting a second, compensatory pathway. This guide explores the key synthetic lethal partners of CDK2 inhibition in the DDR.
Key Synthetic Lethal Partners of CDK2 Inhibition
Several key partners have been identified that exhibit synthetic lethality with the inhibition of CDK2. These include:
-
Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. CDK2 plays a role in regulating HR, and its inhibition can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors.[2]
-
MYCN Overexpression: The MYCN oncogene is frequently amplified in neuroblastoma and other cancers. Overexpression of MYCN leads to increased replicative stress and reliance on specific cell cycle checkpoints. Inhibition of CDK2 in MYCN-amplified cells has been shown to induce apoptosis.[1][3]
-
p53 Deficiency: The tumor suppressor p53 is a critical component of the DNA damage checkpoint. In p53-deficient tumors, cells are more reliant on other checkpoint mechanisms to survive DNA damage. CDK2 inhibition in this context can lead to mitotic catastrophe and cell death.[1][4]
Comparison with PARP Inhibitors
The combination of CDK inhibitors and PARP inhibitors represents a promising therapeutic strategy, particularly for tumors that are proficient in homologous recombination. By inhibiting CDK2, cancer cells can be rendered sensitive to PARP inhibition.
Quantitative Data: Synergistic Effects of CDK and PARP Inhibitors
The following table summarizes the synergistic effects observed when combining the pan-CDK inhibitor Dinaciclib (which inhibits CDK2) with the PARP inhibitor Niraparib in triple-negative breast cancer (TNBC) cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 0.9 indicates synergy.
| Cell Line | BRCA Status | Dinaciclib Concentration (nM) | Niraparib IC50 (µM) - Single Agent | Niraparib IC50 (µM) - Combination | Combination Index (CI) |
| MDA-MB-231 | Wild-Type | 5, 10, 25 | >20 | 5-10 | <0.9 |
| HCC1806 | Wild-Type | 5, 10, 25 | >20 | 5-10 | <0.9 |
| SUM149PT | Mutant | 5, 10, 25 | ~5 | <1 | <0.9 |
| HCC1937 | Mutant | 5, 10, 25 | ~1 | <0.5 | <0.9 |
Data adapted from a study on the synergistic effects of Dinaciclib and Niraparib in TNBC.[2][5]
Signaling Pathway: CDK2 and PARP Inhibition Synthetic Lethality
Comparison with MYCN Overexpression
In cancers with MYCN amplification, such as neuroblastoma, tumor cells are highly dependent on CDK2 for their proliferation and survival. Inhibition of CDK2 in this context leads to p53-dependent apoptosis.
Quantitative Data: Apoptosis Induction by a CDK Inhibitor in MYCN-Amplified Cells
The following table illustrates the apoptotic response induced by the CDK inhibitor Roscovitine in a MYCN-amplified neuroblastoma cell line (IMR32).
| Treatment | Concentration | Apoptosis (% of cells) | p53 Stabilization | PARP Cleavage |
| Control | - | <5% | Basal | No |
| Roscovitine | 20 µM | >60% | Increased | Yes |
Qualitative data adapted from a study on the synthetic lethality of CDK2 inactivation in MYCN over-expressing cancer cells.[1][3]
Signaling Pathway: CDK2 Inhibition in MYCN-Overexpressing Cells
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of synthetic lethal interactions are provided below.
Experimental Workflow: Drug Combination Synergy Screen
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Treat cells with the CDK2 inhibitor, the synthetic lethal partner inhibitor, and their combination at various concentrations for the desired duration (e.g., 72 hours).[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
DNA Damage (γH2AX) Staining
This immunofluorescence assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Treated and control cells on coverslips or in suspension
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount coverslips with a mounting medium containing DAPI.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.[13][14]
Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division to form colonies, providing a measure of long-term cell survival.
Materials:
-
Treated and control cells
-
6-well plates or appropriate culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 50% methanol)[15]
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with the drug(s) for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.[15]
-
Fix the colonies with methanol and stain with crystal violet solution for 10-30 minutes.[15]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
References
- 1. pnas.org [pnas.org]
- 2. Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roscovitine up-regulates p53 protein and induces apoptosis in human HeLaS(3) cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Landmark in Cancer Therapy: Evaluating CDK2 and CDK4/6 Inhibitor Combinations
A strategic alliance in the fight against cancer is emerging with the combined inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals on the synergistic potential of this combination therapy, with a focus on overcoming resistance to existing treatments.
While specific data on a compound designated "Cdk2-IN-12" is not extensively available in peer-reviewed literature, this guide will leverage available preclinical data from well-characterized CDK2 inhibitors in combination with FDA-approved CDK4/6 inhibitors. This approach provides a robust framework for understanding the therapeutic potential and underlying mechanisms of dual CDK2 and CDK4/6 inhibition.
The primary rationale for this combination stems from the mechanisms of resistance to CDK4/6 inhibitors.[1][2][3][4][5] A significant pathway for acquired resistance involves the upregulation of Cyclin E, which activates CDK2 and subsequently drives cell cycle progression, thereby bypassing the G1 arrest induced by CDK4/6 inhibitors.[1][2][4][5] By co-targeting CDK2, this escape mechanism can be effectively shut down, leading to a more durable anti-cancer response.
Comparative Efficacy of CDK2 and CDK4/6 Inhibitor Combinations
Preclinical studies have consistently demonstrated the synergistic anti-proliferative effects of combining CDK2 and CDK4/6 inhibitors in various cancer models, particularly in hormone receptor-positive (HR+) breast cancer.
In Vitro Synergism in Breast Cancer Cell Lines
The combination of CDK2 inhibition (via siRNA) and the CDK4/6 inhibitor palbociclib has been shown to synergistically reduce the proliferation of both palbociclib-sensitive (MCF7) and palbociclib-resistant (MCF7-PR) breast cancer cells.[1][6]
| Cell Line | Treatment | Concentration | Proliferation Inhibition (vs. Control) | Combination Index (CI) |
| MCF7 | Palbociclib | 750 nM | ~60% | < 1 (Synergistic) |
| CDK2 siRNA | 12.5 nM | ~40% | ||
| Combination | 750 nM Palbociclib + 12.5 nM CDK2 siRNA | ~85% | ||
| MCF7-PR | Palbociclib | 750 nM | ~20% | < 1 (Synergistic) |
| CDK2 siRNA | 12.5 nM | ~30% | ||
| Combination | 750 nM Palbociclib + 12.5 nM CDK2 siRNA | ~70% |
Data summarized from Pandey et al., Cancers (Basel), 2020.[1][6]
In Vivo Tumor Growth Inhibition
In a xenograft model using palbociclib-resistant breast cancer cells (MCF7-PR), the combination of CDK2 siRNA and palbociclib resulted in significant tumor regression compared to either treatment alone.[1]
| Treatment Group | Tumor Volume Change | Statistical Significance (vs. Palbociclib alone) |
| Control | Growth | - |
| Palbociclib | Stable | - |
| CDK2 siRNA | Slight Regression | Not Significant |
| Combination (Palbociclib + CDK2 siRNA) | Significant Regression | p = 0.035 |
Data summarized from Pandey et al., Cancers (Basel), 2020.[1]
Similarly, the novel CDK2 inhibitor BLU-222, in combination with the CDK4/6 inhibitor ribociclib, demonstrated robust antitumor activity in preclinical models of both CDK4/6 inhibitor-naïve and -resistant HR+/HER2- breast cancer.[7] In a patient-derived xenograft (PDX) model from a patient who had progressed on both palbociclib and abemaciclib, the combination of BLU-222 and ribociclib led to tumor stasis.[7]
Mechanism of Action: A Dual Blockade of the Cell Cycle
The synergistic effect of combined CDK2 and CDK4/6 inhibition is rooted in their complementary roles in regulating the G1-S phase transition of the cell cycle.
As depicted in Figure 1, CDK4/6 and CDK2 are key regulators of the G1 to S phase transition. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thus arresting the cell cycle in G1.[8][9] In resistant tumors, elevated Cyclin E levels activate CDK2, which can also phosphorylate Rb, thereby overriding the CDK4/6 blockade.[1][10] Furthermore, the Cyclin E-CDK2 complex can phosphorylate and stabilize the oncoprotein c-MYC, which in turn suppresses senescence, a state of irreversible cell cycle arrest.[1][2][4] A CDK2 inhibitor prevents this, leading to c-MYC destabilization and enhanced senescence, which contributes to the synergistic anti-tumor effect.[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the evaluation of CDK2 and CDK4/6 inhibitor combinations.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of single and combined inhibitor treatments on the viability and proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF7, MCF7-PR) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CDK4/6 inhibitor (e.g., palbociclib), the CDK2 inhibitor (or siRNA), and their combination. A vehicle-treated group serves as a control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of key proteins in the signaling pathway (e.g., Rb, p-Rb, Cyclin E, c-MYC).
Protocol:
-
Treat cells with the inhibitors as described for the proliferation assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
References
- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Enhancing Chemotherapy with CDK2 Inhibition
A Comparative Guide to the Synergistic Effects of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors with Standard Chemotherapeutic Agents
In the relentless pursuit of more effective cancer therapies, the combination of targeted agents with conventional chemotherapy has emerged as a promising strategy. One such approach involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, in tandem with DNA-damaging chemotherapeutics. While specific data on the investigational compound Cdk2-IN-12 remains limited in publicly available literature, a wealth of preclinical evidence highlights the potent synergistic effects of other CDK2 inhibitors with chemotherapy. This guide provides a comparative overview of these synergistic interactions, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.
Unveiling the Synergy: A Mechanistic Overview
The rationale for combining CDK2 inhibitors with chemotherapy lies in their complementary mechanisms of action. Chemotherapeutic agents like doxorubicin and cisplatin induce DNA damage, triggering cell cycle checkpoints to allow for repair. However, many cancer cells harbor mutations that allow them to bypass these checkpoints, leading to genomic instability and continued proliferation.
CDK2 plays a crucial role in the G1/S and S phase transitions of the cell cycle. By inhibiting CDK2, these targeted agents can trap cancer cells in a state where they are unable to repair the DNA damage inflicted by chemotherapy, leading to a form of synthetic lethality and enhanced cancer cell death.[1][2] Furthermore, some CDK inhibitors have been shown to compromise homologous recombination, a key DNA repair pathway, further sensitizing cancer cells to DNA-damaging agents.[1]
Comparative Efficacy of CDK2 Inhibitors in Combination with Chemotherapy
The following tables summarize key quantitative data from preclinical studies, demonstrating the synergistic potential of various CDK2 inhibitors when combined with doxorubicin and cisplatin in different cancer models.
Table 1: Synergistic Effects of CDK2 Inhibitors with Doxorubicin
| CDK2 Inhibitor | Cancer Type | Cell Line(s) | Combination Effect | Supporting Data | Reference |
| Roscovitine | Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Synergistic cell inhibition | Sequential treatment (roscovitine then doxorubicin) led to 90% cell inhibition, significantly greater than either agent alone. | [1][2] |
| Roscovitine | Breast Cancer | Not specified | Reduced tumor volume and improved survival | Combination treatment in xenograft models showed significant therapeutic benefit over monotherapy. | [3] |
Table 2: Synergistic Effects of CDK2 Inhibitors with Cisplatin
| CDK2 Inhibitor | Cancer Type | Cell Line(s) | Combination Effect | Supporting Data | Reference |
| Dinaciclib | Ovarian Cancer | A2780, SKOV3 | Synergistic cell growth inhibition, cell cycle arrest, and apoptosis | Co-treatment significantly increased G2/M phase accumulation and apoptosis compared to single agents. | [4] |
| BLU-222 | Small Cell Lung Cancer (SCLC) | NCI-H526 (Rb-null) | Enhanced tumor regression | Combination with cisplatin was superior to cisplatin monotherapy in preclinical models. | [5] |
| Kenpaullone | Cochlear Cells (in vitro) | HEI-OC1 | Protection against cisplatin-induced cell death | Kenpaullone reduced mitochondrial ROS production and caspase-3/7 mediated apoptosis. | [6][7][8] |
Experimental Protocols: A Closer Look at the Methodology
To facilitate the replication and extension of these findings, detailed experimental protocols from the cited studies are provided below.
Synergy of Roscovitine and Doxorubicin in Triple-Negative Breast Cancer
-
Cell Lines and Culture: MDA-MB-468 TNBC cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment Protocol: Cells were treated sequentially, first with the pan-CDK inhibitor roscovitine to arrest them in the G2/M phase, followed by treatment with doxorubicin to induce DNA damage.
-
Analysis of Synergy: Cell viability was assessed using standard assays. The synergistic effect was determined by comparing the viability of cells treated with the combination to those treated with each agent individually.
-
In Vivo Studies: Xenograft models were established by injecting MDA-MB-468 cells into immunodeficient mice. Tumor volume and overall survival were monitored following treatment with roscovitine, doxorubicin, or the combination.[1][2]
Combination of Dinaciclib and Cisplatin in Ovarian Cancer
-
Cell Lines and Culture: A2780 and SKOV3 ovarian cancer cell lines were used.
-
Treatment Protocol: Cells were co-treated with various concentrations of dinaciclib and cisplatin.
-
Analysis of Synergy: The combination index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining. Apoptosis was measured using Annexin V/PI staining and flow cytometry.
-
In Vivo Studies: Subcutaneous xenograft models were established using A2780 cells in nude mice. Tumor growth was monitored following treatment with dinaciclib, cisplatin, or the combination.[4]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: This diagram outlines a typical experimental workflow for evaluating the synergistic effects of a CDK2 inhibitor and a chemotherapy agent, from in vitro cell-based assays to in vivo animal models.
Caption: This diagram illustrates the proposed signaling pathway for the synergistic effect of CDK2 inhibitors and chemotherapy, leading to enhanced cancer cell death.
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of combining CDK2 inhibitors with conventional chemotherapy in various cancer types. By disrupting the cell cycle and inhibiting DNA damage repair, CDK2 inhibitors can significantly enhance the efficacy of DNA-damaging agents. While the specific compound "this compound" requires further investigation, the broader class of CDK2 inhibitors represents a promising avenue for developing novel combination therapies. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination regimens and on conducting well-designed clinical trials to translate these preclinical findings into improved outcomes for cancer patients.[9]
References
- 1. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK2 inhibitors as candidate therapeutics for cisplatin- and noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK2 inhibitors as candidate therapeutics for cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
Benchmarking Cdk2-IN-12 against first and second-generation pan-CDK inhibitors
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors have been a central focus for decades. This guide provides a comparative analysis of Cdk2-IN-12, a chemical probe, against first and second-generation pan-CDK inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of these compounds, highlighting their distinct profiles in terms of potency, selectivity, and utility.
Introduction to CDK Inhibition
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. First-generation pan-CDK inhibitors, such as Flavopiridol and Roscovitine, showed initial promise by targeting multiple CDKs but were often hampered by off-target effects and toxicity. This led to the development of second-generation inhibitors like Dinaciclib and AT7519, which offered improved potency and refined selectivity profiles, though still targeting multiple CDKs.
In contrast, chemical probes like this compound are designed not as therapeutic agents but as highly selective research tools. Their value lies in the precise interrogation of a single biological target, in this case, CDK2, to dissect its specific roles in cellular pathways without the confounding effects of broad kinase inhibition.
Comparative Analysis of Inhibitor Potency and Selectivity
The primary distinction between this compound and the pan-CDK inhibitors lies in their potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, against a panel of key CDK enzymes. Lower values indicate higher potency.
Table 1: Biochemical IC50 Values of Selected CDK Inhibitors (in nM)
| Compound | Class | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK9 |
| This compound | Chemical Probe | >12500 | 11600 | - | - | - | >12500 |
| Flavopiridol | 1st Gen. Pan-CDK | 30 | 40 | 20-40 | - | 60 | 20 |
| Roscovitine | 1st Gen. Pan-CDK | 650 | 700 | >100000 | 200 | >100000 | - |
| Dinaciclib | 2nd Gen. Pan-CDK | 3 | 1 | 100 | 1 | - | 4 |
| AT7519 | 2nd Gen. Pan-CDK | 210 | 47 | 100 | - | 170 | <10 |
Key Observations:
-
Potency: First and second-generation pan-CDK inhibitors, particularly Dinaciclib, exhibit high potency with IC50 values in the low nanomolar range. In stark contrast, this compound shows significantly lower potency against CDK2, with an IC50 in the micromolar range (11.6 µM)[1][2].
-
Selectivity: this compound demonstrates a focused activity profile, with data indicating its primary target is CDK2, showing minimal activity against CDK9 at similar concentrations[2]. While not completely selective, its profile is considerably narrower than the pan-CDK inhibitors. Flavopiridol, Dinaciclib, and AT7519 inhibit a broad range of CDKs, justifying their classification as "pan" inhibitors. Roscovitine shows some preference for CDK1, 2, and 5 over CDK4 and 6[2].
-
Off-Target Activity: Notably, this compound has been reported to inhibit human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, with KI values of 3534, 638.4, 44.3, and 48.8 nM, respectively[1]. This off-target activity is a critical consideration for researchers using this probe.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of CDK inhibition and the methods used for characterization, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Simplified CDK pathway for G1/S cell cycle transition.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Methodologies
Accurate comparison of inhibitor performance relies on standardized experimental protocols. Below are detailed methodologies for key assays used to characterize CDK inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the in vitro IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin E)
-
Kinase Substrate (e.g., a synthetic peptide derived from Rb protein)
-
Test Inhibitor (e.g., this compound) and Control Inhibitor (e.g., Staurosporine)
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettors and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of a solution containing the kinase and substrate in reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of an inhibitor on cell proliferation by quantifying the amount of ATP present, which indicates the number of metabolically active cells.
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of an inhibitor in a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, OVCAR3)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Test Inhibitor
-
Clear-bottom, white-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Multichannel pipettors and a plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition relative to the DMSO-treated control cells. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the GI50 value.
Conclusion and Recommendations for Researchers
The benchmarking data clearly delineates the distinct roles of this compound and pan-CDK inhibitors.
-
First and Second-Generation Pan-CDK Inhibitors (Flavopiridol, Roscovitine, Dinaciclib, AT7519): These compounds are potent, multi-targeted agents. Their strength lies in inducing broad cell cycle arrest by inhibiting multiple CDKs simultaneously. While effective in causing cytotoxicity in cancer cells, their lack of specificity can lead to off-target effects and toxicity, a critical consideration in therapeutic development. They serve as powerful tools for studying the global effects of CDK inhibition but are less suitable for dissecting the function of a single CDK isozyme.
References
Safety Operating Guide
Safe Disposal of Cdk2-IN-12: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cdk2-IN-12, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye protection and face protection. |
| Body Protection | Wear protective clothing. |
| Respiratory Protection | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Ensure adequate ventilation. |
Source: Information synthesized from safety data sheets of similar chemical compounds.[1][2][3]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Table 2: Accidental Spill Response Protocol
| Step | Action |
| 1. Evacuation | Evacuate personnel to safe areas. |
| 2. Ventilation | Ensure adequate ventilation at the site of the spill. |
| 3. Containment | Prevent further leakage or spillage. Keep the product away from drains or water courses. |
| 4. Absorption | Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). |
| 5. Decontamination | Decontaminate surfaces and equipment by scrubbing with alcohol. |
| 6. Disposal | Dispose of contaminated material according to the waste disposal procedures outlined below.[2] |
Source: Synthesized from safety data sheets of related compounds.[2]
Disposal Workflow
The proper disposal of this compound and its contaminated materials is a critical final step. The following workflow diagram illustrates the decision-making process for safe disposal.
Step-by-Step Disposal Protocol
-
Obtain Special Instructions : Before use, obtain and read all safety precautions.[1]
-
Personal Protective Equipment : Always wear appropriate PPE as detailed in Table 1.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste that has come into contact with this compound (e.g., pipette tips, gloves, absorbent material) in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers : Empty containers should be thoroughly rinsed with a suitable solvent (e.g., alcohol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste or recycled according to institutional guidelines.
-
-
Labeling : All hazardous waste containers must be clearly labeled with the contents, including "this compound" and any solvents used, along with appropriate hazard symbols.
-
Storage : Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through an approved waste disposal plant or your institution's environmental health and safety (EHS) office.[1] Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
In case of exposure, follow these first aid measures immediately.
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly call a physician.[2] |
Source: Information synthesized from safety data sheets of similar chemical compounds.[1][2]
By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS office for further guidance.
References
Comprehensive Safety and Handling Protocols for Cdk2-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Cdk2-IN-12, a kinase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are potent chemical compounds that require careful handling. The primary hazards include acute oral toxicity and the potential for genetic defects.[1]
Summary of Hazards:
| Hazard Statement | Classification | Source |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) | [1] |
| May cause genetic defects | Germ cell mutagenicity (Category 1B) | [1] |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [2] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |
Mandatory Personal Protective Equipment (PPE):
To mitigate risks, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A lab coat or other protective clothing must be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a properly fitted respirator.[2]
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[2]
-
Assemble all necessary PPE and ensure it is in good condition.[1]
-
Obtain and thoroughly review the Safety Data Sheet (SDS) before starting any work.[1] Do not proceed until all safety precautions are understood.[1]
-
-
Handling:
-
Post-Handling and Spill Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
In case of a spill, isolate the area and prevent unauthorized personnel from entering.[3] Use appropriate absorbent materials for liquid spills and carefully clean up solid spills to avoid dust generation.[4] All spill cleanup materials should be disposed of as hazardous waste.
-
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[2]
-
Keep the compound away from direct sunlight and sources of ignition.[2]
-
Recommended storage is at -20°C for the powder form or -80°C when in solvent.[2]
-
The storage area should be locked and accessible only to authorized personnel.[1]
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused compounds, must be disposed of as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant.[1][2] Do not dispose of down the drain or in general waste.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth with water.[1] Do not induce vomiting. |
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and their colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
